4,5-Dichloro-2-nitrobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZBIAFPVQJADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372764 | |
| Record name | 4,5-dichloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56990-04-6 | |
| Record name | 4,5-Dichloro-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56990-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-dichloro-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4,5-Dichloro-2-nitrobenzaldehyde
An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-nitrobenzaldehyde
This compound (CAS No: 56990-04-6) is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern—featuring an aldehyde group ortho to a nitro group and flanked by two chlorine atoms—makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty dyes. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aldehyde and the aromatic ring, presenting both challenges and opportunities for synthetic chemists.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthesis pathway for this compound, evaluates alternative routes, and offers field-proven insights into the causality behind the experimental choices.
Primary Synthesis Pathway: Controlled Oxidation of 4,5-Dichloro-2-nitrotoluene
The most established and industrially viable route to this compound is the selective oxidation of the corresponding methyl group on 4,5-dichloro-2-nitrotoluene. The core challenge of this transformation is to achieve partial oxidation to the aldehyde without over-oxidation to the non-reactive carboxylic acid.
Causality and Strategic Approach
Direct oxidation of a methyl group to an aldehyde can be aggressive and difficult to control. A proven strategy to circumvent this issue involves a two-step process:
-
Formation of a Stable Intermediate: The methyl group is first converted into a gem-diacetate (4,5-dichloro-2-nitrobenzylidene diacetate). This intermediate is stable under the oxidizing conditions and effectively "protects" the aldehyde oxidation state.
-
Hydrolysis: The diacetate is then selectively hydrolyzed under acidic conditions to yield the final aldehyde product.
This approach is widely documented for the synthesis of various nitrobenzaldehydes and offers high yields and purity.[2][3][4] The use of chromium trioxide (CrO₃) in a mixture of acetic anhydride and sulfuric acid is the classic and most reliable method for this transformation.[5][6]
Experimental Protocol
Part A: Synthesis of 4,5-Dichloro-2-nitrobenzylidene Diacetate
This procedure details the initial oxidation of the toluene precursor to its gem-diacetate intermediate.
Materials:
-
4,5-Dichloro-2-nitrotoluene
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Chromium Trioxide (CrO₃)
-
Ice
Equipment:
-
Three-necked round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel or powder funnel
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, combine 4,5-dichloro-2-nitrotoluene, glacial acetic acid, and acetic anhydride.[3]
-
Cooling: Cool the mixture to 5°C using an ice-salt bath.
-
Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.[5]
-
Oxidant Addition: Once the mixture is re-cooled to 5°C, add chromium trioxide in small portions over an extended period (typically 1-2 hours). The key to success is meticulous temperature control; a runaway exothermic reaction will lead to over-oxidation and by-product formation. The temperature must be maintained below 10°C throughout the addition.[3][6]
-
Reaction Time: After the addition is complete, continue stirring the mixture at the controlled temperature for several hours until the reaction is complete (monitored by TLC).
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude diacetate intermediate.
-
Purification: Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acids. A subsequent wash with a cold, dilute sodium carbonate solution can be used to neutralize any remaining acid before a final water wash.[5] The crude product can be dried for the next step.
Part B: Hydrolysis to this compound
This protocol describes the conversion of the diacetate intermediate to the final aldehyde product.
Materials:
-
Crude 4,5-dichloro-2-nitrobenzylidene diacetate
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Setup: Combine the crude diacetate, ethanol, water, and concentrated sulfuric acid in a round-bottom flask.[3][5]
-
Reflux: Heat the mixture to reflux with stirring. The hydrolysis is typically complete within 30-60 minutes.
-
Crystallization: Allow the reaction mixture to cool to room temperature, then chill in an ice bath to induce crystallization of the this compound.
-
Isolation and Purification: Collect the crystalline product by suction filtration. Wash the crystals with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. Dry the final product in a vacuum desiccator.[7]
Visualization of the Primary Synthesis Workflow
References
- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
physicochemical properties of 4,5-Dichloro-2-nitrobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-nitrobenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its trifunctional nature—possessing an electrophilic aldehyde group, an electron-withdrawing nitro group, and a dichlorinated phenyl ring—renders it a versatile intermediate for creating complex molecular architectures. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its chemical behavior, provide actionable experimental protocols, and contextualize its utility in modern chemical synthesis.
Chemical Identity and Molecular Structure
Understanding the fundamental identity of a compound is the first step in harnessing its synthetic potential. This compound is unambiguously identified by a set of standardized nomenclature and structural descriptors.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 56990-04-6[1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₃[1] |
| Molecular Weight | 220.01 g/mol [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)--INVALID-LINK--[O-])C=O[1] |
| InChI Key | UDZBIAFPVQJADQ-UHFFFAOYSA-N[1] |
The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-nitro group strongly influences the aldehyde's electrophilicity, while the chlorine atoms at the 4 and 5 positions affect the aromatic ring's electronic density and susceptibility to further substitution.
Caption: 2D Chemical Structure of this compound
Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and application in various reaction media. This compound is a solid at room temperature, and its solubility is characteristic of many substituted aromatic compounds.
| Property | Value / Description | Rationale and Scientific Insight |
| Appearance | Pale yellow crystalline powder | The pale yellow color is characteristic of many nitroaromatic compounds, arising from the n→π* electronic transition of the nitro group, which absorbs light at the blue end of the visible spectrum.[4][5] |
| Melting Point | 97-101 °C | The relatively high melting point is due to the planar structure, which allows for efficient crystal packing, and intermolecular dipole-dipole interactions from the polar nitro and aldehyde groups. |
| Boiling Point | Not available (likely decomposes) | High molecular weight and strong intermolecular forces suggest a high boiling point. However, nitroaromatic compounds can be thermally unstable and may decompose before boiling at atmospheric pressure. |
| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, acetone, and chloroform.[4] | The molecule is predominantly non-polar due to the large aromatic ring, making it immiscible with water.[4] However, it readily dissolves in organic solvents that can engage in dipole-dipole interactions and London dispersion forces.[4] |
Spectroscopic Elucidation
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a synthetic chemist, interpreting NMR, IR, and UV-Vis spectra is essential for structure verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule.
-
¹H NMR (Proton NMR): The proton spectrum reveals the chemical environment of the hydrogen atoms. For this compound, we expect three distinct signals in the aromatic region and one for the aldehyde proton.
-
Aldehyde Proton (CHO): Expected far downfield (~10.0-10.5 ppm). Its proximity to the electron-withdrawing nitro group and the anisotropic effect of the benzene ring deshields it significantly.
-
Aromatic Protons (Ar-H): Two singlets or narrow doublets are expected between 7.5 and 8.5 ppm. The proton at C6 will be shifted downfield due to the ortho-nitro group's influence, while the proton at C3 will be similarly affected. Their distinct electronic environments prevent them from being equivalent.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms.
-
Aldehylic Carbon (C=O): The most downfield signal, typically >185 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing groups (C1, C2, C4, C5) will be shifted further downfield compared to the others.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality |
| Aldehyde (C=O) | Stretch | ~1700-1715 | The strong double bond results in a high-frequency vibration. Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic aldehyde. |
| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 | The N=O bonds stretch out of phase. This is a very strong and characteristic absorption for nitroaromatics. |
| Nitro (NO₂) | Symmetric Stretch | ~1340-1360 | The N=O bonds stretch in phase. This band is also strong and confirms the presence of the nitro group. |
| Aromatic (C=C) | Stretch | ~1600, ~1475 | These absorptions are characteristic of the benzene ring itself. |
| C-Cl | Stretch | ~700-800 | The vibration of the carbon-chlorine bond is found in the fingerprint region. |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitrobenzaldehydes typically exhibit multiple absorption bands.[6]
-
π→π* transitions: Strong absorptions are expected around 250-300 nm, corresponding to electronic excitations within the aromatic system, heavily influenced by the nitro and aldehyde groups.[6]
-
n→π* transitions: Weaker, longer-wavelength absorptions (around 350 nm) are also anticipated, arising from the excitation of a non-bonding electron from the oxygen of the nitro or aldehyde group into an anti-bonding π* orbital.[6]
Experimental Protocols
Scientific integrity demands reproducible and well-documented methodologies. The following protocols provide a framework for the analysis and synthesis of this compound.
Protocol 1: Melting Point Determination
Objective: To determine the melting point range of a purified sample, which serves as an indicator of purity.
Methodology:
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 97 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. A pure compound will have a sharp melting range of <2 °C.
Protocol 2: Workflow for Spectroscopic Analysis
Objective: To prepare a sample and acquire NMR and IR spectra for structural confirmation.
Caption: General workflow for spectroscopic sample preparation and analysis.
Protocol 3: Representative Synthesis via Oxidation
Objective: To synthesize this compound from its corresponding toluene precursor. This protocol is adapted from general oxidation methods for substituted toluenes.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and dropping funnel, charge 4,5-dichloro-2-nitrotoluene (1 equiv.) and acetic anhydride (10 equiv.).
-
Catalyst Addition: Add concentrated sulfuric acid (0.1 equiv.) dropwise while stirring.
-
Oxidant Addition: Slowly add chromium trioxide (3 equiv.) portion-wise, maintaining the internal temperature below 10 °C using an ice-salt bath. The addition is highly exothermic and must be controlled.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure this compound.
Reactivity, Applications, and Safety
Reactivity and Applications
The chemical personality of this compound is defined by its functional groups. The aldehyde is a primary site for nucleophilic addition and condensation reactions (e.g., Knoevenagel, Wittig).[7] The nitro group can be readily reduced to an amine, opening pathways to a vast array of heterocyclic compounds like benzimidazoles, which are common scaffolds in pharmaceuticals.[8] The dichlorinated ring can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions. This multi-faceted reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][9][10] Derivatives have been investigated for applications ranging from anticancer agents to corrosion inhibitors.[7][11]
Safety and Handling
As with any laboratory chemical, proper handling is paramount.
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[12][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]
Conclusion
This compound is a synthetically valuable compound characterized by a unique combination of reactive functional groups. Its properties, from its yellow crystalline appearance and distinct melting point to its characteristic spectroscopic signatures, provide a clear and verifiable identity for researchers. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in pioneering new frontiers in drug discovery and materials science.
References
- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 56990-04-6 [chemicalbook.com]
- 3. This compound | 56990-04-6 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nbinno.com [nbinno.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 4,5-Dichloro-2-nitrobenzaldehyde (CAS: 56990-04-6)
A Senior Application Scientist's Perspective on a Versatile Synthetic Intermediate
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dichloro-2-nitrobenzaldehyde, a pivotal chemical intermediate with significant applications in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. This document delves into the compound's physicochemical properties, spectroscopic profile, and key reactivity patterns. Detailed, field-proven synthetic protocols and reaction mechanisms are presented to equip researchers with the practical knowledge required for its effective utilization. The guide emphasizes the strategic importance of the unique substitution pattern on the benzene ring, which imparts distinct reactivity to the aldehyde, nitro, and chloro functionalities, making it a valuable building block for complex molecular architectures.
Introduction: The Strategic Importance of a Polysubstituted Aromatic Aldehyde
This compound is a polysubstituted aromatic aldehyde characterized by the presence of an aldehyde group, a nitro group, and two chlorine atoms on the benzene ring. This specific arrangement of functional groups creates a molecule with a unique electronic landscape and diverse reactive sites, rendering it an invaluable precursor in multi-step organic syntheses. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the reactivity of the aromatic ring and the aldehyde functionality. This guide will explore the synthesis, characterization, and synthetic applications of this versatile compound, providing insights into its role in the development of novel chemical entities.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of this compound is fundamental for its identification, purity assessment, and the monitoring of reactions in which it is a reactant or product.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 56990-04-6 | |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 42-44 °C | |
| Boiling Point | 153 °C at 31 hPa | |
| Storage Temperature | 2-8°C, stored under nitrogen |
Spectroscopic Analysis
While publicly available, fully assigned spectra for this compound are limited, a detailed analysis can be extrapolated from the known effects of its constituent functional groups on spectroscopic measurements.
The NMR spectra of this compound are predicted to exhibit characteristic signals for the aldehyde proton and the two aromatic protons.
-
¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons will likely appear as singlets or narrowly split doublets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro substituents.
-
¹³C NMR: The carbonyl carbon of the aldehyde will produce a characteristic signal in the downfield region, typically around δ 190 ppm. The aromatic carbons will show distinct signals, with the carbons attached to the electron-withdrawing groups (chlorine and nitro) being significantly deshielded.
A generalized protocol for acquiring NMR spectra is provided below.[2]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or reference the spectra to the residual solvent peak.
-
Data Processing: Process the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Perform phasing, baseline correction, and integration to obtain accurate chemical shifts and proton ratios.
The FTIR spectrum will be dominated by the characteristic vibrational frequencies of the aldehyde and nitro groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the carbonyl stretch of the aromatic aldehyde.
-
NO₂ Stretches: Two strong absorption bands are anticipated for the nitro group: one for the asymmetric stretch (around 1520-1560 cm⁻¹) and another for the symmetric stretch (around 1340-1370 cm⁻¹).
-
C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aldehyde C-H stretch will be visible as two weak bands around 2720 and 2820 cm⁻¹.
-
C-Cl Stretches: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
A generalized protocol for acquiring an FTIR spectrum is provided below.[3]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of solid this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (220.01 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). This will result in a characteristic pattern of peaks for the molecular ion and its fragments.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic nitroaldehydes include the loss of the aldehyde group (-CHO), the nitro group (-NO₂), and successive losses of carbon monoxide (CO) and chlorine atoms.
A generalized protocol for acquiring a mass spectrum is provided below.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Chromatographic Separation: The compound is vaporized and separated from other components on a capillary column (e.g., a non-polar or moderately polar column).
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Synthesis of this compound
One logical precursor is 3,4-dichlorotoluene. The synthesis would proceed via nitration followed by oxidation of the methyl group.
Proposed Synthetic Pathway
References
An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-nitrobenzaldehyde in Organic Solvents
Introduction
4,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds, dyes, and pharmaceutical intermediates. The strategic placement of two chloro substituents and a nitro group on the benzaldehyde scaffold imparts unique reactivity and physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive approaches, and detailed experimental methodologies for its determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO₃ | --INVALID-LINK-- |
| Molecular Weight | 220.01 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Melting Point | Not readily available | - |
| Boiling Point | Not readily available | - |
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] The structural features of this compound provide key insights into its expected solubility.
-
Polarity: The molecule possesses several polar functional groups: a nitro group (-NO₂), a carbonyl group (-CHO), and two chloro substituents (-Cl). The nitro and carbonyl groups are strong electron-withdrawing groups, creating a significant dipole moment.[2] The chlorine atoms also contribute to the molecule's polarity through their electronegativity. This inherent polarity suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.[3]
-
Hydrogen Bonding: The aldehyde group's oxygen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are therefore expected to exhibit enhanced solubility for this compound compared to aprotic solvents of similar polarity.
-
Influence of Substituents:
-
Nitro Group: The nitro group is a highly polar functional group that can participate in dipole-dipole interactions.[2] Its presence generally increases solubility in polar solvents.
-
Chloro Groups: The chloro substituents are electronegative and increase the overall polarity of the molecule. However, they also increase the molecular weight and volume, which can sometimes counteract the polarity effect and slightly decrease solubility compared to non-halogenated analogs.[3]
-
Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made.
Expected Solubility Trend:
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO) > Polar Protic Solvents (e.g., Ethanol, Methanol) > Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) > Nonpolar Solvents (e.g., Hexane, Toluene)
Experimental Determination of Solubility
Given the lack of readily available quantitative data, experimental determination is crucial. The isothermal shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound.[4][5]
Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. A visible excess of solid should remain to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Practical Implications for Researchers
A comprehensive understanding of the solubility of this compound is critical for its successful application in various laboratory and industrial processes.
-
Reaction Solvent Selection: The choice of solvent is crucial for achieving optimal reaction rates and yields. A solvent in which the reactants are sufficiently soluble is necessary to ensure a homogeneous reaction mixture.[6] For reactions involving this compound, polar aprotic solvents like DMF or DMSO are likely good starting points.
-
Crystallization and Purification: Recrystallization is a common technique for purifying solid organic compounds. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] A systematic screening of solvents based on the predicted solubility trends can help identify a suitable solvent or solvent system for the purification of this compound.
-
Drug Development and Formulation: In the context of drug development, solubility is a key determinant of a compound's bioavailability.[8] If this compound is a precursor to a potential active pharmaceutical ingredient (API), understanding its solubility in various pharmaceutically acceptable solvents is essential for formulation studies.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented in the public domain, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. The presence of multiple polar functional groups suggests a preference for polar solvents. For researchers and drug development professionals, the ability to experimentally determine solubility using standardized protocols, such as the isothermal shake-flask method, is an indispensable skill. The insights and methodologies presented in this guide are intended to empower scientists to effectively handle and utilize this compound in their synthetic and developmental endeavors, ultimately facilitating the advancement of chemical and pharmaceutical research.
References
An In-depth Technical Guide to Electrophilic Substitution in 4,5-Dichloro-2-nitrobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichloro-2-nitrobenzaldehyde is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of competing electronic and steric effects. This guide provides a detailed analysis of the molecule's reactivity, predicts the regioselectivity of substitution, and outlines the practical considerations for conducting such reactions. We will delve into the mechanistic underpinnings of why certain canonical EAS reactions are viable while others, notably Friedel-Crafts reactions, are synthetically inaccessible. This document serves as a predictive and practical resource for chemists working with highly deactivated aromatic systems.
Introduction: The Electronic Landscape of this compound
This compound (C₇H₃Cl₂NO₃) is a crystalline solid that serves as a building block in various synthetic applications.[1][2] Its utility is defined by the three substituents on the benzene ring: an aldehyde (-CHO), a nitro group (-NO₂), and two chlorine atoms (-Cl). Understanding the electronic influence of these groups is paramount to predicting the molecule's behavior in electrophilic aromatic substitution, a foundational class of reactions for modifying aromatic rings.[3][4]
The core challenge and the focus of this guide lie in the cumulative effect of these substituents. All three groups withdraw electron density from the aromatic π-system, rendering the ring significantly less nucleophilic than benzene and thus highly "deactivated" towards electrophilic attack.[5][6]
Core Principles: A Consensus of Directing Effects
The regiochemical outcome of an EAS reaction is not random; it is dictated by the existing substituents. Each group "directs" the incoming electrophile to a specific position.[7][8] Let's analyze the individual and combined effects for this compound.
-
Aldehyde Group (-CHO at C1): This group is strongly deactivating through both inductive withdrawal (-I effect) and resonance withdrawal (-R effect). It is a powerful meta-director , steering incoming electrophiles to the C3 and C5 positions.[8][9]
-
Nitro Group (-NO₂ at C2): As one of the most powerful electron-withdrawing groups in organic chemistry, the nitro group is strongly deactivating (-I, -R effects) and is also a strong meta-director .[6][8] It directs incoming electrophiles to the C4 and C6 positions.
-
Chlorine Atoms (-Cl at C4 and C5): Halogens present a unique case. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated into the ring via resonance (+R effect). This resonance effect, which increases electron density at the ortho and para positions, makes halogens ortho, para-directors despite their overall deactivating nature.[7][10]
-
The C4-Cl directs to C3 (ortho), C5 (ortho), and C1 (para, occupied).
-
The C5-Cl directs to C4 (ortho, occupied) and C6 (ortho).
-
Predicting the Site of Substitution:
The aromatic ring has only two unsubstituted positions: C3 and C6. The cumulative deactivation from three electron-withdrawing groups makes any electrophilic substitution reaction inherently difficult, requiring forcing conditions.
-
Attack at C3: This position is meta to the aldehyde (favorable), but ortho to the C2-nitro group (highly unfavorable) and ortho to the C4-chloro group (favorable).
-
Attack at C6: This position is meta to the C2-nitro group (favorable) and ortho to the C5-chloro group (favorable). It is para to the aldehyde group, which is an unfavorable position for a meta-director.
Caption: Analysis of directing effects on available positions.
Feasible Electrophilic Substitution Reactions
Given the severe deactivation of the ring, only reactions with highly reactive electrophiles are practical.
Halogenation
Further halogenation, such as bromination, is plausible but requires a strong Lewis acid catalyst to generate a sufficiently powerful electrophile. The catalyst polarizes the Br-Br bond, creating a potent "Br+" source that can be attacked by the electron-poor ring.
Experimental Protocol: Bromination at the C6 Position
-
Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Reagent Charging: To the flask, add this compound (1.0 eq.) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide (FeBr₃, 1.1 eq.) to the stirred suspension.
-
Electrophile Addition: Add a solution of bromine (Br₂, 1.05 eq.) in dichloromethane dropwise from the addition funnel over 30 minutes. Maintain the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring it into a beaker of ice water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to remove excess bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude solid by recrystallization or column chromatography to isolate the target 6-bromo-4,5-dichloro-2-nitrobenzaldehyde.
Causality Behind the Protocol:
-
Anhydrous Conditions: FeBr₃ is extremely sensitive to water. Its presence would hydrolyze the catalyst, halting the reaction.
-
Lewis Acid Catalyst: The heavily deactivated ring cannot polarize the Br-Br bond on its own. FeBr₃ is essential for generating the electrophile.[11][12]
-
Low Temperature: Helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Aqueous Workup & Wash: Quenches the catalyst and removes inorganic byproducts. The thiosulfate wash is critical for removing unreacted bromine, which would otherwise contaminate the product.
Caption: Experimental workflow for the bromination of this compound.
Nitration
Introducing a second nitro group onto this already nitro-containing, highly deactivated ring is exceptionally challenging. It would require the most aggressive nitrating conditions known, such as fuming nitric acid in fuming sulfuric acid (oleum) at elevated temperatures. Yields are expected to be low, with a significant risk of decomposition and oxidation of the aldehyde group.
The Impracticality of Friedel-Crafts Reactions
A critical insight for any researcher working with this substrate is the complete failure of Friedel-Crafts alkylation and acylation reactions.[13][14][15]
Mechanistic Failure:
-
Catalyst Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14] In this compound, the lone pairs on the oxygen atoms of both the nitro and aldehyde groups act as Lewis bases. The AlCl₃ will preferentially and irreversibly complex with these oxygen atoms.
-
Enhanced Deactivation: This complexation places a formal positive charge on the oxygen atoms, dramatically increasing the electron-withdrawing power of the -CHO and -NO₂ groups. This further deactivates the aromatic ring to a point where it is no longer nucleophilic enough to attack the acylium or alkyl carbocation electrophile.
-
Stoichiometric Requirement: Even in standard acylations, the ketone product complexes with AlCl₃, requiring more than a stoichiometric amount of the catalyst.[15] With two complexing sites on our substrate, the catalyst is effectively sequestered before it can even activate the acyl/alkyl halide.
This inability to undergo Friedel-Crafts reactions is a classic limitation for aromatic rings substituted with strongly or moderately deactivating groups.[16]
Caption: Logical diagram illustrating the failure of Friedel-Crafts reactions.
Conclusion for the Practicing Scientist
The electrophilic substitution chemistry of this compound is a case study in the power of cumulative electronic deactivation. While theoretically possible, any substitution requires harsh reaction conditions and potent electrophiles. The regiochemical outcome is predicted to strongly favor substitution at the C6 position. Critically, researchers must recognize that Friedel-Crafts reactions are not a viable synthetic route for modifying this substrate due to irreversible catalyst complexation with the nitro and aldehyde functionalities. This guide provides the foundational principles and practical expectations necessary for designing successful synthetic strategies involving this and similarly deactivated aromatic compounds.
References
- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 56990-04-6 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. benchchem.com [benchchem.com]
reactivity of the aldehyde group in 4,5-Dichloro-2-nitrobenzaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4,5-Dichloro-2-nitrobenzaldehyde
Abstract
This compound is a pivotal intermediate in modern organic synthesis, particularly valued in the development of pharmaceuticals, agrochemicals, and specialty dyes. Its synthetic utility is dominated by the reactivity of its aldehyde functional group, which is profoundly influenced by the electronic and steric environment created by the chloro and nitro substituents on the aromatic ring. This guide provides a comprehensive technical exploration of the aldehyde's reactivity, delving into the underlying electronic effects that govern its behavior. We present a detailed analysis of its participation in key chemical transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions. Each section is supported by mechanistic insights, field-proven experimental protocols, and visual diagrams to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this versatile building block.
The Electronic and Steric Landscape of this compound
The chemical personality of the aldehyde group in this compound is not defined in isolation. It is the result of a powerful interplay between three key substituents, which collectively render the carbonyl carbon exceptionally electrophilic.
-
The ortho-Nitro Group: The nitro group (-NO₂) is a potent electron-withdrawing group, operating through both the inductive (-I) and resonance (-R) effects.[1] Its placement at the ortho position to the aldehyde is critical. This proximity allows for maximal withdrawal of electron density from the carbonyl carbon, significantly increasing its partial positive charge. This heightened electrophilicity makes the aldehyde exceptionally susceptible to attack by nucleophiles.[1][2] However, the ortho positioning also introduces a degree of steric hindrance, which can influence the approach of bulky nucleophiles.[1]
-
The Dichloro Substituents: The chlorine atoms at the 4 and 5 positions further enhance the electrophilicity of the carbonyl. Through their strong inductive (-I) effect, they pull electron density from the benzene ring. This withdrawal is transmitted to the aldehyde group, compounding the effect of the ortho-nitro substituent.
The cumulative result of these features is an aldehyde that is "primed" for reaction. The severe electron deficiency at the carbonyl carbon is the dominant factor governing its reactivity, making it a more potent electrophile than benzaldehyde or even other nitrobenzaldehyde isomers.[3][4]
Caption: Electronic effects amplifying the aldehyde's electrophilicity.
Key Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it an ideal substrate for a range of classical and modern organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5] This intermediate is then typically protonated to yield an alcohol.
Caption: General mechanism of nucleophilic addition to an aldehyde.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are powerful tools for carbon-carbon bond formation. The high reactivity of this compound makes it an excellent electrophilic partner in these transformations.
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) in the presence of a weak base catalyst, like piperidine or pyridine.[6][7] The reaction proceeds via nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[7][8]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.20 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent and Catalyst: Add absolute ethanol (20 mL) to the flask, followed by piperidine (0.2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure (E)-2-(4,5-dichloro-2-nitrobenzylidene)malononitrile.
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes into alkenes with high reliability.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[10] Stabilized ylides, such as those bearing an electron-withdrawing group, typically yield (E)-alkenes as the major product.[11]
Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (4.18 g, 12 mmol) in dry dichloromethane (DCM, 40 mL).
-
Addition of Aldehyde: To this stirring solution, add a solution of this compound (2.20 g, 10 mmol) in dry DCM (20 mL) dropwise over 15 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Remove the solvent under reduced pressure. Add diethyl ether (50 mL) to the residue and stir to precipitate the triphenylphosphine oxide byproduct.
-
Isolation: Filter the mixture to remove the solid byproduct. Wash the solid with a small amount of cold diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl (E)-3-(4,5-dichloro-2-nitrophenyl)acrylate.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. doubtnut.com [doubtnut.com]
- 4. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Wittig Reaction [organic-chemistry.org]
A Technical Guide to the Applications of 4,5-Dichloro-2-nitrobenzaldehyde in Organic Chemistry
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4,5-dichloro-2-nitrobenzaldehyde, a versatile aromatic aldehyde bearing both electron-withdrawing chloro and nitro functionalities. We will delve into its pivotal role as a precursor in the synthesis of a variety of heterocyclic scaffolds of significant interest in medicinal chemistry, including quinolines, benzimidazoles, and benzodiazepines. Furthermore, this guide will illuminate its application as a potential photolabile protecting group, a strategy of growing importance in fields requiring spatiotemporal control of chemical reactions. Detailed reaction mechanisms, step-by-step experimental protocols, and a critical analysis of the influence of its unique substitution pattern on reactivity will be presented. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable building block.
Introduction: The Strategic Importance of a Multifunctional Building Block
This compound is a crystalline solid with the molecular formula C₇H₃Cl₂NO₃.[1] Its chemical architecture, featuring an aldehyde group ortho to a nitro group and two chlorine atoms on the aromatic ring, bestows upon it a unique reactivity profile. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring and influences the reactivity of the aldehyde, making it a valuable starting material for a range of organic transformations.[2] This guide will focus on two primary areas of its application: as a precursor for heterocyclic synthesis and as a component of photolabile protecting groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56990-04-6 | [1][3] |
| Molecular Weight | 220.01 g/mol | [1][3] |
| Appearance | Pale yellow crystalline powder | |
| Melting Point | 98-102 °C | |
| Solubility | Soluble in common organic solvents |
Synthesis of Heterocyclic Compounds: A Gateway to Bioactive Scaffolds
The strategic placement of the nitro and aldehyde groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, which then participates in intramolecular cyclization reactions with the adjacent aldehyde or a derivative thereof.
Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful method for the construction of quinoline rings, which are core structures in numerous pharmaceuticals.[4][5][6] A significant modification of this reaction utilizes 2-nitrobenzaldehydes as starting materials, proceeding through a domino nitro reduction-condensation sequence.[5][7] This approach is particularly advantageous as it circumvents the need for often unstable 2-aminobenzaldehydes.
The reaction of this compound with an active methylene compound, such as a β-diketone or β-ketoester, in the presence of a reducing agent like iron powder in acetic acid, is expected to yield 6,7-dichloroquinoline derivatives.[5][7] The dichloro substitution pattern is of particular interest as halogenated quinolines often exhibit enhanced biological activity.
Diagram 1: Proposed Friedländer Synthesis of a 6,7-Dichloroquinoline Derivative
Caption: Domino nitro reduction-Friedländer synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Addition of Reagents: Add ethyl acetoacetate (1.2 eq.) to the solution.
-
Reduction: Heat the mixture to 90-100 °C and add iron powder (4.0 eq.) portion-wise over 20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Benzimidazoles: Building Blocks for Medicinal Chemistry
Benzimidazoles are another class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8] The synthesis of 5,6-dichlorobenzimidazole derivatives can be achieved starting from this compound. This involves a two-step process: reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent oxidative cyclization. A more direct approach would involve the initial conversion of the aldehyde functionality, followed by reduction and cyclization.
A reported synthesis of novel 5,6-dichlorobenzimidazole derivatives as BRAF inhibitors started from 4,5-dichloro-o-phenylenediamine.[7] This diamine can be conceptually derived from this compound by reduction of the nitro group and reductive amination of the aldehyde.
Diagram 2: Retrosynthetic Analysis for 5,6-Dichlorobenzimidazoles
Caption: Synthetic route to 5,6-dichlorobenzimidazoles.
-
Diamine Synthesis: Reduce the nitro group of this compound to an amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation). The resulting 2-amino-4,5-dichlorobenzaldehyde can then be converted to 4,5-dichloro-o-phenylenediamine via methods such as reductive amination followed by hydrolysis of the resulting imine.
-
Condensation: A mixture of 4,5-dichloro-o-phenylenediamine (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) is refluxed in a suitable solvent like ethanol or acetic acid in the presence of an oxidizing agent (e.g., sodium metabisulfite) or under aerobic conditions.[9]
-
Work-up and Purification: After completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.
Benzodiazepines: A Core Structure in CNS-active Drugs
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of benzodiazepine derivatives often involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or its equivalent. By analogy to the synthesis of other heterocyclic systems, this compound can serve as a starting material for 6,7-dichlorobenzodiazepine derivatives after appropriate functional group transformations.
Photolabile Protecting Groups: Spatiotemporal Control in Chemistry and Biology
Photolabile protecting groups (PPGs), also known as "caging" groups, are moieties that can be removed from a molecule upon irradiation with light of a specific wavelength.[10][11] This allows for the precise control of the release of active molecules in both time and space. The o-nitrobenzyl group is one of the most widely used PPGs.[7][10] The photocleavage mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[11]
The presence of the dichloro substituents on the aromatic ring of this compound is expected to influence the photochemical properties of the corresponding 4,5-dichloro-2-nitrobenzyl protecting group. These substituents can affect the absorption maximum and the quantum yield of the photocleavage reaction.
Diagram 3: General Mechanism of Photocleavage of a 2-Nitrobenzyl Protecting Group
Caption: Photocleavage of a 2-nitrobenzyl protecting group.
Table 2: Comparison of Photophysical Properties of Substituted 2-Nitrobenzyl Protecting Groups
| Substituent | λmax (nm) | Quantum Yield (Φ) | Reference |
| Unsubstituted | ~260-320 | Variable | [11] |
| 4,5-Dimethoxy | ~350 | Often improved | [12] |
| 4,5-Dichloro | Data not available | Expected to be influenced by electron-withdrawing nature |
Further experimental studies are required to determine the precise photophysical parameters for the 4,5-dichloro-2-nitrobenzyl protecting group.
Other Potential Applications
The reactivity of the aldehyde group in this compound allows for its participation in a variety of other classical organic reactions, including:
-
Wittig Reaction: For the formation of substituted styrenes.
-
Reductive Amination: To synthesize corresponding amines.
-
Condensation Reactions: With various nucleophiles to form Schiff bases, oximes, and hydrazones, which can be valuable intermediates for further synthetic transformations.[13]
Conclusion and Future Outlook
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its utility as a precursor for important heterocyclic scaffolds like quinolines and benzimidazoles, coupled with its potential application in the design of novel photolabile protecting groups, makes it a molecule of considerable interest to the scientific community. The electron-withdrawing chloro and nitro groups play a crucial role in modulating its reactivity and the properties of its derivatives.
Future research in this area should focus on the full characterization of the photophysical properties of the 4,5-dichloro-2-nitrobenzyl protecting group to establish its utility in photocaging applications. Furthermore, the exploration of its use in the synthesis of a broader range of biologically active molecules, including benzodiazepines and other complex heterocyclic systems, will undoubtedly lead to new discoveries in medicinal chemistry and drug development. The development of more efficient and environmentally benign synthetic protocols utilizing this compound will further enhance its value as a strategic synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 6,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. ojs.wiserpub.com [ojs.wiserpub.com]
An In-Depth Technical Guide to 4,5-Dichloro-2-nitrobenzaldehyde: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-nitrobenzaldehyde is a highly functionalized aromatic compound that has emerged as a significant building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique arrangement of electron-withdrawing nitro and chloro groups, combined with the reactive aldehyde functionality, makes it a versatile precursor for the synthesis of a diverse array of complex heterocyclic structures. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 56990-04-6 | [1] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
Discovery and History
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitro group onto a pre-existing dichlorinated benzaldehyde or the formylation of a dichloronitrobenzene derivative. A common and logical synthetic route involves the nitration of 3,4-dichlorobenzaldehyde.
Experimental Protocol: Nitration of 3,4-Dichlorobenzaldehyde
This protocol outlines a representative method for the synthesis of this compound.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.
-
Addition of Substrate: Dissolve 3,4-dichlorobenzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.
-
Nitration Reaction: Slowly add the cold 3,4-dichlorobenzaldehyde solution to the nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation of Product: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.
-
Neutralization and Extraction: The crude product is then washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with water. The product can be further purified by dissolving it in an organic solvent, washing with brine, and drying over an anhydrous salt.
-
Purification: The solvent is removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a nitrating mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Maintaining a low temperature throughout the reaction is crucial to control the exothermic nitration process and to minimize the formation of unwanted byproducts, such as dinitrated or oxidized products.
-
The work-up procedure involving pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.
-
Washing with sodium bicarbonate is essential to neutralize any remaining acids, which could otherwise catalyze degradation or side reactions during storage or subsequent steps.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700-1720 cm⁻¹, and strong asymmetric and symmetric stretches for the nitro group (NO₂) at around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.01 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Applications in Drug Development
The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a valuable intermediate in the synthesis of various heterocyclic scaffolds of medicinal importance. The aldehyde group serves as a handle for condensation and cyclization reactions, while the nitro group can be readily reduced to an amine, opening up further synthetic possibilities.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a heterocyclic core. While a direct synthesis of a marketed drug from this compound has not been prominently published, its structural motifs are relevant to the synthesis of scaffolds used in kinase inhibitor design. For example, substituted quinazolines and quinolines are common cores in kinase inhibitors, and nitrobenzaldehydes are well-established precursors for these ring systems. The dichloro substitution pattern can be exploited to modulate the physicochemical properties and biological activity of the final compounds.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazards: Based on data for related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined reactivity allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in many biologically active compounds. While its full potential is still being explored, the strategic importance of this building block in the synthesis of novel therapeutic agents is clear. Further research into its applications is likely to uncover new and innovative uses in medicinal chemistry and beyond.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 4,5-Dichloro-2-nitrobenzaldehyde
Introduction: The Strategic Value of 4,5-Dichloro-2-nitrobenzaldehyde in Heterocyclic Chemistry
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast number of pharmaceuticals and biologically active molecules.[1][2] The strategic selection of starting materials is paramount to the efficient construction of molecular diversity. This compound (CAS: 56990-04-6) emerges as a particularly valuable building block due to its trifunctional nature.[3][4]
The molecule possesses three distinct reactive centers:
-
An Aldehyde Group: A versatile handle for condensation, oxidation, and reduction reactions, enabling the formation of Schiff bases, chalcones, and the extension of carbon chains.[5][6]
-
A Nitro Group: Strategically positioned ortho to the aldehyde, this electron-withdrawing group can be readily reduced to a primary amine. This in-situ generation of an amine is the gateway to a host of intramolecular cyclization reactions for building fused heterocyclic systems.[7][8]
-
A Dichlorinated Aromatic Ring: The two chlorine atoms offer sites for nucleophilic aromatic substitution and provide electronic modulation and steric bulk to the final compound, which can be crucial for tuning pharmacological activity.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into leveraging this compound for the synthesis of three important classes of heterocyclic compounds: quinolines, benzodiazepines, and isatin-based derivatives.
Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation
Principle & Rationale:
The Friedländer annulation is a powerful and direct method for synthesizing quinolines.[2] The classical approach, however, requires 2-aminobenzaldehydes, which are often unstable or not commercially available. A significant advancement is the domino (or tandem) reaction that begins with the corresponding 2-nitrobenzaldehyde.[7][8] This one-pot strategy involves the in-situ reduction of the nitro group to an amine, immediately followed by condensation with an active methylene compound and subsequent cyclization. This circumvents the need to isolate the sensitive amino-aldehyde intermediate, improving overall efficiency and yield.[8] The use of iron powder in glacial acetic acid is a robust, inexpensive, and effective system for the initial nitro reduction.[7]
Reaction Mechanism:
The domino process unfolds in three key stages:
-
Nitro Reduction: Iron in acetic acid reduces the nitro group of this compound to form 2-amino-4,5-dichlorobenzaldehyde.
-
Knoevenagel Condensation: The newly formed amine remains in solution and the aldehyde moiety condenses with an active methylene compound (e.g., a β-ketoester or β-diketone).
-
Intramolecular Cyclization & Aromatization: The intermediate undergoes an intramolecular cyclization followed by dehydration to yield the stable, aromatic 6,7-dichloroquinoline ring system.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4,5-Dichloro-2-nitrobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Architect's Choice in Drug Discovery
In the intricate world of medicinal chemistry, the selection of starting materials is akin to an architect choosing the cornerstone of a building. The properties of these initial building blocks dictate the structural possibilities and, ultimately, the functional potential of the final molecular entity. 4,5-Dichloro-2-nitrobenzaldehyde is one such cornerstone—a versatile and highly functionalized aromatic aldehyde that offers a unique combination of reactive sites, making it an invaluable scaffold for the synthesis of diverse and medicinally relevant heterocyclic compounds.
The strategic placement of two chlorine atoms, a nitro group, and an aldehyde function on the benzene ring provides a rich chemical playground for synthetic chemists. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the aromatic ring and influences the reactivity of the aldehyde. Furthermore, the nitro group can be readily transformed into an amine, a pivotal functional group for the construction of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the applications of this compound as a building block, complete with detailed protocols and mechanistic insights for the synthesis of key medicinal scaffolds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO₃ | --INVALID-LINK-- |
| Molecular Weight | 220.01 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow to yellow crystalline powder | N/A |
| Melting Point | 96-100 °C | N/A |
| CAS Number | 56990-04-6 | --INVALID-LINK-- |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Application in the Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The synthesis of substituted quinazolinones is a key objective in many drug discovery programs. This compound serves as a valuable precursor for the construction of dichlorinated quinazolinone scaffolds.
Conceptual Workflow: From Nitrobenzaldehyde to Quinazolinone
The general strategy involves a two-step sequence:
-
Reductive Amination: The nitro group of this compound is reduced to an amine, which is then coupled with a suitable amino acid derivative.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the quinazolinone ring system.
Caption: General workflow for the synthesis of dichlorinated quinazolinones.
Protocol: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine
This protocol is adapted from a patented procedure for the synthesis of an intermediate for Anagrelide, a platelet-reducing agent.[4]
Materials:
-
2,3-Dichloro-6-nitrobenzaldehyde (can be conceptually substituted with this compound)
-
Glycine ethyl ester hydrochloride
-
Anhydrous triethylamine
-
Ethanol/Isopropanol mixture (95:5)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution
Procedure:
-
To a solution of 2,3-dichloro-6-nitrobenzaldehyde (1 equivalent) in a 95:5 mixture of ethanol and isopropanol, add 1.1 equivalents of glycine ethyl ester hydrochloride and anhydrous triethylamine (to neutralize the hydrochloride).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (2.5 equivalents) in small portions to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with care. The reaction may generate hydrogen cyanide gas if the pH becomes acidic.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent System: The ethanol/isopropanol mixture is used to dissolve the reactants and facilitate the reaction.
-
Triethylamine: This base is used to deprotonate the glycine ethyl ester hydrochloride, allowing the free amine to react with the aldehyde.
-
Sodium Cyanoborohydride: This is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is less reactive towards the aldehyde starting material than sodium borohydride, which minimizes side reactions.
Application in the Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[5] The benzodiazepine core is a seven-membered diazepine ring fused to a benzene ring. The substitution pattern on the benzene ring plays a crucial role in modulating the pharmacological activity of these compounds. This compound can be envisioned as a starting material for the synthesis of novel dichlorinated benzodiazepine derivatives.
Conceptual Pathway to Benzodiazepines
A common route to benzodiazepines involves the reaction of an o-aminobenzophenone derivative with an amino acid or its derivative. A plausible synthetic strategy starting from this compound would involve:
-
Reduction of the nitro group to an amine.
-
Conversion of the aldehyde to a functional group that can participate in the cyclization, or reaction with a suitable partner to build the seven-membered ring.
A more direct, albeit challenging, approach could involve a multicomponent reaction.
References
- 1. Ugi Reaction [organic-chemistry.org]
- 2. WO1996005178A1 - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reaction of 4,5-Dichloro-2-nitrobenzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 4,5-dichloro-2-nitrobenzaldehyde with primary amines is a cornerstone of modern synthetic chemistry, providing a gateway to a diverse array of molecular architectures with significant applications in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of this reaction, focusing on the formation of Schiff bases (imines) and their subsequent conversion to secondary amines via reductive amination. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the profound implications of the resulting compounds in drug discovery. This document is designed to serve as a comprehensive resource for researchers, empowering them to confidently and effectively utilize this versatile chemical transformation.
Introduction: The Strategic Importance of the Aldehyde-Amine Condensation
The condensation of an aldehyde with a primary amine to form a carbon-nitrogen double bond (an imine or Schiff base) is a fundamental and highly efficient transformation in organic synthesis.[1][2] this compound is a particularly valuable substrate in this reaction due to its unique electronic and structural features. The presence of two chlorine atoms and a nitro group on the benzene ring significantly influences the reactivity of the aldehyde and provides multiple points for further functionalization. The resulting Schiff bases are not merely synthetic intermediates; they often exhibit a range of biological activities, including antimicrobial and anticancer properties.[3] Furthermore, the imine bond can be readily reduced to a stable secondary amine, a common functional group in a vast number of pharmaceutical agents. This two-step sequence, known as reductive amination, is one of the most powerful methods for the synthesis of amines.[4]
Reaction Mechanisms: A Tale of Two Pathways
The reaction of this compound with a primary amine can proceed via two primary pathways, each leading to a distinct class of compounds with unique properties and applications.
Pathway 1: Schiff Base (Imine) Formation
The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction.[2] The reaction proceeds through a two-step mechanism: the initial nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.
Mechanism of Imine Formation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of this compound.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom pushes out the water molecule, forming a protonated imine (iminium ion).
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final imine product.
Caption: Mechanism of Schiff Base (Imine) Formation.
Pathway 2: Reductive Amination to Secondary Amines
Reductive amination is a highly effective method for the synthesis of secondary amines.[4][5] This process involves the reduction of the imine intermediate, which can be performed in a one-pot reaction or in a stepwise manner where the imine is first isolated and then reduced. The choice of reducing agent is critical for the success of this reaction, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being commonly employed.[6]
Mechanism of Reductive Amination (using NaBH₄):
-
Imine Formation: The aldehyde and primary amine first react to form the imine, as described in Pathway 1.
-
Hydride Attack: A hydride ion (H⁻) from the reducing agent (e.g., NaBH₄) attacks the electrophilic carbon of the imine bond.
-
Protonation: The resulting anion is protonated by the solvent (e.g., methanol or ethanol) to yield the final secondary amine.
References
- 1. jetir.org [jetir.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
protocol for condensation reaction with 4,5-Dichloro-2-nitrobenzaldehyde
Application Note & Protocol
Strategic Synthesis of a Dihalo-Substituted 2'-Nitrochalcone via Claisen-Schmidt Condensation with 4,5-Dichloro-2-nitrobenzaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of a key chalcone intermediate, (E)-1-(Aryl)-3-(4,5-dichloro-2-nitrophenyl)prop-2-en-1-one, through a base-catalyzed Claisen-Schmidt condensation. This compound serves as a critical electrophilic partner in this reaction, valued for its utility in constructing complex heterocyclic systems relevant to pharmaceutical and materials science research. This guide offers a detailed, step-by-step protocol, explains the underlying chemical principles and mechanistic rationale, and discusses the subsequent utility of the synthesized nitrochalcone as a precursor for valuable compounds such as quinolones.
Introduction and Scientific Context
This compound is a versatile synthetic building block, characterized by an electron-deficient aromatic ring and a reactive aldehyde functionality. The presence of two chlorine atoms and a nitro group significantly influences its electrophilicity, making it an excellent substrate for various condensation reactions.[1][2] Among these, the Claisen-Schmidt condensation, a variant of the aldol condensation, provides a direct and efficient route to chalcones (1,3-diaryl-2-propen-1-ones).[3][4]
Chalcones are not merely synthetic intermediates; they are a prominent class of flavonoids abundant in nature and recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The specific 2'-nitrochalcone synthesized via this protocol is of particular interest to drug development professionals. The ortho-nitro group, in conjunction with the enone system, is a well-established precursor for the synthesis of quinoline and quinolone scaffolds through reductive cyclization, a core motif in numerous therapeutic agents.[7][8][9]
This application note details a robust and reproducible protocol for the Claisen-Schmidt condensation between this compound and a suitable acetophenone derivative. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a complete methodology from reaction setup to product characterization.
Reaction Principle and Mechanism
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[3] In this protocol, an aryl ketone (e.g., acetophenone) possesses α-hydrogens, while this compound does not, preventing its self-condensation and ensuring a cleaner reaction profile.[4]
The reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically sodium or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.[10]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate (the aldol addition product).[11]
-
Dehydration: The intermediate β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This step is thermodynamically driven by the formation of a highly conjugated system extending across the aromatic rings and the enone functionality.[12]
The overall mechanism is depicted below.
Caption: Mechanism of the Claisen-Schmidt Condensation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of (E)-3-(4,5-dichloro-2-nitrophenyl)-1-phenylprop-2-en-1-one.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 220.01 | 1.10 g | 5.0 | Limiting Reagent |
| Acetophenone | 120.15 | 0.60 mL (0.61 g) | 5.1 | 1.02 equivalents |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10.0 | Catalyst |
| Ethanol (95%) | 46.07 | ~40 mL | - | Reaction & Recrystallization Solvent |
| Deionized Water | 18.02 | ~200 mL | - | Workup & Washing |
| Glacial Acetic Acid | 60.05 | As needed | - | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent (optional) |
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];node [fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Reagent Preparation\nDissolve NaOH in H₂O.\nDissolve Ketone in EtOH."]; B [label="2. Reaction Setup\nCombine Ketone solution and\nNaOH solution in a flask.\nCool to 15-20°C."]; C [label="3. Aldehyde Addition\nAdd Aldehyde in EtOH solution\ndropwise over 30 mins."]; D [label="4. Reaction\nStir at room temperature\nfor 2-4 hours.\nMonitor by TLC."]; E [label="5. Workup & Isolation\nPour mixture into ice water.\nNeutralize with Acetic Acid.\nFilter the solid precipitate."]; F [label="6. Purification\nRecrystallize crude product\nfrom hot ethanol."]; G [label="7. Drying & Characterization\nDry the crystals.\nDetermine Yield, M.P.,\nand acquire NMR/IR spectra."];
A -> B -> C -> D -> E -> F -> G [color="#4285F4"]; }
Caption: Overall Experimental Workflow Diagram.
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve acetophenone (0.60 mL, 5.1 mmol) in 15 mL of 95% ethanol. In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (0.40 g, 10.0 mmol) in 5 mL of deionized water, then add 10 mL of 95% ethanol.
-
Reaction Setup: Place the Erlenmeyer flask containing the acetophenone solution in an ice-water bath to cool. Slowly add the ethanolic NaOH solution to the acetophenone solution with constant stirring, maintaining the temperature between 15-25°C.
-
Causality Note: Pre-mixing the ketone and base generates the necessary enolate nucleophile. Keeping the temperature controlled minimizes potential side reactions like the self-condensation of acetophenone.[13]
-
-
Aldehyde Addition: Dissolve this compound (1.10 g, 5.0 mmol) in 10 mL of 95% ethanol. Add this solution dropwise to the stirred ketone-base mixture over approximately 30 minutes. A color change and the formation of a precipitate are typically observed.
-
Causality Note: Slow, dropwise addition of the aldehyde ensures its immediate reaction with the pre-formed enolate, maximizing the yield of the desired cross-condensation product.[4]
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 4:1).
-
Workup and Isolation: Pour the reaction mixture into a beaker containing ~150 mL of crushed ice and water. Stir for 15-20 minutes. Neutralize the mixture by slowly adding glacial acetic acid until it is slightly acidic (test with litmus or pH paper). The crude chalcone will precipitate as a solid.
-
Causality Note: Pouring the mixture into ice water quenches the reaction and helps precipitate the organic product, which has low water solubility. Neutralization removes the basic catalyst.
-
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water (2 x 30 mL) to remove any inorganic salts. Allow the product to air-dry on the filter paper.[13]
Recrystallization is a highly effective method for purifying solid organic compounds like chalcones.[5]
-
Solvent Selection: 95% Ethanol is a common and effective solvent for recrystallizing many chalcone derivatives. The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[14]
-
Procedure: Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate (with a boiling chip) until the solid dissolves completely.
-
Expert Tip: Add the solvent portion-wise. The goal is to create a saturated solution at the boiling point of the solvent to maximize recovery.[14]
-
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.
-
Final Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol. Dry the crystals in a vacuum oven or desiccator to a constant weight.
Product Characterization
The identity and purity of the synthesized chalcone must be confirmed through analytical methods.
-
Thin Layer Chromatography (TLC): To assess purity and calculate the Rf value.
-
Melting Point (M.P.): A sharp melting point range is indicative of high purity.[15]
-
Spectroscopy:
-
¹H NMR: To confirm the structure. Expect characteristic signals for the vinyl protons (-CH=CH-) with a large coupling constant (~15-16 Hz) confirming the E (trans) configuration. Aromatic and substituent protons will also be visible.[16][17]
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong absorption bands for the C=O (conjugated ketone, ~1650-1670 cm⁻¹) and C=C (alkene, ~1600 cm⁻¹) bonds, as as well as the N-O stretches of the nitro group (~1520 and 1340 cm⁻¹).
-
Subsequent Applications: A Gateway to Quinolones
The synthesized 2'-nitrochalcone is a valuable precursor for creating more complex heterocyclic structures. A primary application is its conversion to 2-aryl-quinolones via reductive cyclization. This transformation typically involves reducing the nitro group to an amine (e.g., using Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation), which then undergoes an intramolecular cyclization/condensation onto the enone system to form the quinolone ring.[8][9]
Caption: Synthetic utility of 2'-nitrochalcones.
This pathway is a cornerstone of medicinal chemistry, providing access to a privileged scaffold found in numerous pharmaceuticals.
References
- 1. This compound [myskinrecipes.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. azom.com [azom.com]
- 12. Claisen-Schmidt Condensation [cs.gordon.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. jetir.org [jetir.org]
- 16. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 17. magritek.com [magritek.com]
Application Notes and Protocols for the Chemoselective Reduction of 4,5-Dichloro-2-nitrobenzaldehyde
Abstract
The reduction of the nitro group in 4,5-dichloro-2-nitrobenzaldehyde to yield 2-amino-4,5-dichlorobenzaldehyde is a critical transformation in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a nitro, an aldehyde, and two aryl chlorides—on the same aromatic scaffold necessitates a highly chemoselective reduction method. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for this reduction. We will delve into the rationale behind various methodological choices, present a detailed, field-proven protocol for an iron-mediated reduction, and offer a comparative analysis of alternative methods.
Introduction: The Synthetic Challenge and Strategic Importance
This compound is a versatile starting material. Its conversion to 2-amino-4,5-dichlorobenzaldehyde opens up a plethora of synthetic possibilities, primarily through reactions involving the newly formed aniline. The resulting aminobenzaldehyde is a key precursor for the synthesis of quinazolines, benzodiazepines, and other heterocyclic systems of medicinal interest.
The primary challenge in this transformation lies in the selective reduction of the nitro group without affecting the aldehyde or the aryl chloride moieties. The aldehyde is susceptible to reduction to an alcohol, while the carbon-chlorine bonds can undergo hydrogenolysis under certain catalytic hydrogenation conditions. Therefore, the choice of the reducing agent and reaction conditions is paramount to achieving a high yield of the desired product.
Methodological Considerations for Chemoselective Nitro Group Reduction
Several methods are available for the reduction of aromatic nitro compounds.[1] However, for a substrate as functionally rich as this compound, a careful selection is required.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2] However, standard catalysts like Palladium on carbon (Pd/C) can also catalyze the reduction of aldehydes and the hydrogenolysis of aryl halides.[3]
-
Palladium on Carbon (Pd/C): While highly active for nitro reduction, it poses a significant risk of over-reduction of the aldehyde to a benzyl alcohol and potential dehalogenation, especially at elevated temperatures and pressures.
-
Raney Nickel: This catalyst is often a better choice when dehalogenation is a concern.[4] However, its reactivity towards the aldehyde must be carefully evaluated for this specific substrate.
-
Platinum-based Catalysts: Catalysts like platinum(IV) oxide can also be employed, but their chemoselectivity needs to be empirically determined.[1]
The primary drawback of catalytic hydrogenation for this specific transformation is the need for specialized high-pressure equipment and the inherent risk of over-reduction or dehalogenation, which would lead to a complex product mixture.
Metal-Mediated Reductions
Reductions using metals in acidic or neutral media are classic, robust, and often highly chemoselective methods for converting nitroarenes to anilines.[5]
-
Iron (Fe): The Béchamp reduction, using iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH), is a widely used, cost-effective, and environmentally benign method.[5][6] The reaction is known for its excellent chemoselectivity, typically leaving aldehydes, ketones, esters, and aryl halides untouched.[7] The in-situ generation of FeCl₂ can hydrolyze to release acid, meaning only a catalytic amount of acid is needed to initiate the reaction.[8]
-
Tin (Sn) and Tin(II) Chloride (SnCl₂): Reduction with tin metal in hydrochloric acid is another classic method.[9] Tin(II) chloride is a milder alternative and can be used in non-acidic media like ethanol or ethyl acetate, which is advantageous for acid-sensitive substrates.[10] A significant drawback of tin-based reductions is the workup, as the resulting tin salts can form intractable emulsions and are difficult to remove completely from the product.[11]
-
Zinc (Zn): Zinc dust in the presence of an acid or ammonium chloride can also be used for nitro group reduction.[1]
For this compound, iron-mediated reduction stands out as a highly promising method due to its proven chemoselectivity, operational simplicity, and cost-effectiveness.
Recommended Experimental Protocol: Iron-Mediated Reduction
This protocol details the chemoselective reduction of this compound to 2-amino-4,5-dichlorobenzaldehyde using iron powder in a mixture of ethanol, water, and acetic acid. This method is scalable, uses readily available reagents, and has a straightforward workup procedure.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Iron Powder (<325 mesh) | Reagent | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethanol (200 proof) | ACS Grade | Commercially Available |
| Deionized Water | - | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | In-house preparation |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Celite® 545 | - | Commercially Available |
| Round-bottom flask | - | Standard laboratory glassware |
| Reflux condenser | - | Standard laboratory glassware |
| Magnetic stirrer with heating | - | Standard laboratory equipment |
| Buchner funnel and filter paper | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory glassware |
| Rotary evaporator | - | Standard laboratory equipment |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 22.7 mmol).
-
Solvent Addition: Add ethanol (50 mL), deionized water (10 mL), and glacial acetic acid (10 mL) to the flask. Stir the mixture to form a suspension.
-
Addition of Iron Powder: To the stirred suspension, add iron powder (6.3 g, 113.5 mmol, 5.0 eq.) in one portion.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic, so initial heating should be controlled.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material.
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® in a Buchner funnel to remove the iron salts.
-
Washing: Wash the filter cake thoroughly with ethanol (2 x 20 mL) and then with ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol and ethyl acetate.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and deionized water (30 mL). Transfer the mixture to a separatory funnel.
-
Neutralization and Extraction: Carefully add saturated sodium bicarbonate solution portion-wise to neutralize the acetic acid (check pH with litmus paper until it is ~7-8). Shake the separatory funnel, releasing pressure frequently. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine all the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4,5-dichlorobenzaldehyde as a solid.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel.
Visual Workflow
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. shaalaa.com [shaalaa.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 11. reddit.com [reddit.com]
Catalytic Applications of 4,5-Dichloro-2-nitrobenzaldehyde Derivatives: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of Polysubstituted Nitroaromatics
4,5-Dichloro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde, offering a unique combination of reactive sites for advanced organic synthesis. The presence of an aldehyde group, a nitro functionality, and two chlorine atoms on the benzene ring makes it a versatile precursor for a wide range of complex molecules, particularly in the realms of pharmaceutical and materials science. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the reactivity of the aldehyde and the aromatic ring, opening avenues for diverse catalytic transformations. This guide provides detailed application notes and protocols for key catalytic reactions involving this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Core Catalytic Transformations and Applications
The strategic positioning of functional groups in this compound allows for a variety of catalytic reactions, including the selective reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and the synthesis of novel heterocyclic scaffolds. These transformations are foundational for the development of new therapeutic agents and functional materials.
Application Note 1: Selective Catalytic Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amine is a critical transformation, yielding 2-amino-4,5-dichlorobenzaldehyde. This product is a valuable intermediate for the synthesis of quinolines, benzodiazepines, and other pharmaceutically relevant heterocyclic systems.[1] The key challenge is the chemoselective reduction of the nitro group in the presence of the aldehyde functionality.
Causality in Experimental Choices:
Catalytic hydrogenation is a preferred method for this transformation due to its high selectivity and cleaner reaction profiles compared to stoichiometric reductants like tin or iron in acidic media.[2][3] The choice of catalyst is crucial; palladium-on-carbon (Pd/C) is often effective, but platinum-based catalysts or Raney nickel can also be employed. The solvent system and reaction conditions (pressure, temperature) are optimized to maximize the yield of the desired amino-aldehyde and minimize over-reduction of the aldehyde to an alcohol or reductive dehalogenation.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® for filtration
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol to a concentration of 0.1-0.2 M.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the reaction vessel and purge with nitrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4,5-dichlorobenzaldehyde.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Quantitative Data Summary:
| Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Typical Yield (%) |
| 10% Pd/C | Ethanol | 50-100 | 25 | >90 |
| Raney Ni | Methanol | 100-200 | 25-50 | 85-95 |
| PtO₂ | Ethyl Acetate | 50 | 25 | >90 |
Workflow Diagram:
References
Synthesis of Schiff Bases from 4,5-Dichloro-2-nitrobenzaldehyde: A Comprehensive Guide for Researchers
Abstract
This application note provides a detailed guide for the synthesis, purification, and characterization of Schiff bases derived from 4,5-dichloro-2-nitrobenzaldehyde. Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] The unique electronic and steric properties imparted by the dichloro and nitro substituents on the benzaldehyde ring make these specific Schiff bases attractive targets for the development of novel therapeutic agents and functional materials. This guide offers insights into the reaction mechanism, various synthetic protocols, and essential analytical techniques for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Schiff Bases in Modern Chemistry
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1][4][5] The resulting carbon-nitrogen double bond, known as the azomethine group, is a key structural feature responsible for the diverse biological activities exhibited by these compounds.[4] Schiff bases and their metal complexes have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][3][6][7][8][9]
The focus of this guide, this compound, serves as a valuable precursor for synthesizing Schiff bases with potentially enhanced biological efficacy. The electron-withdrawing nature of the nitro group and the halogen substituents can significantly influence the electronic properties of the resulting Schiff base, potentially leading to improved interactions with biological targets. This document aims to provide a comprehensive and practical resource for the synthesis and analysis of this promising class of compounds.
The Underpinnings of Schiff Base Formation: A Mechanistic Overview
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[4][10] The reaction proceeds in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This initial attack forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[4][5]
-
Dehydration: The hemiaminal intermediate then undergoes dehydration, typically acid-catalyzed, to eliminate a molecule of water and form the stable imine (Schiff base) with a carbon-nitrogen double bond.[4][5] The removal of water is crucial to drive the equilibrium towards the product.
The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[5]
Figure 1: General mechanism of Schiff base formation.
Synthetic Protocols: A Step-by-Step Guide
Several methods can be employed for the synthesis of Schiff bases from this compound. The choice of protocol often depends on the specific primary amine used, the desired scale of the reaction, and the available laboratory equipment.
General Protocol: Conventional Reflux
This is a widely used and reliable method for Schiff base synthesis.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., absolute ethanol). In a separate beaker, dissolve the primary amine (1 equivalent) in the same solvent.
-
Reaction Setup: While stirring, add the solution of the primary amine to the solution of this compound in the round-bottom flask.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[11][14]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 6 hours, depending on the reactivity of the amine.[14][15]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.[14]
-
Isolation of the Product: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.
| Parameter | Condition | Rationale |
| Solvent | Absolute Ethanol/Methanol | Good solubility for reactants and allows for easy precipitation of the product upon cooling. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-6 hours | Sufficient time for the reaction to reach completion, which can be monitored by TLC.[14][15] |
Table 1: Key Parameters for Conventional Schiff Base Synthesis.
Alternative Protocol: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in many organic syntheses, including Schiff base formation.
Materials:
-
Same as the conventional reflux method.
-
Microwave reactor.
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine this compound (1 equivalent), the primary amine (1 equivalent), a minimal amount of a suitable high-boiling point solvent (e.g., ethanol, DMF), and a catalytic amount of glacial acetic acid.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specific power and temperature for a short duration (typically 5-15 minutes). The optimal conditions should be determined for each specific reaction.
-
Work-up: After cooling, the product can be isolated using the same filtration and washing procedure as in the conventional method.
Purification and Characterization: Ensuring Product Integrity
Thorough purification and characterization are essential to confirm the identity and purity of the synthesized Schiff bases.
Purification Techniques
-
Recrystallization: This is the most common method for purifying solid organic compounds. The crude Schiff base is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.
-
Column Chromatography: For Schiff bases that are difficult to purify by recrystallization, column chromatography using silica gel as the stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate mixtures) can be employed.
Characterization Methods
A combination of spectroscopic techniques is used to elucidate the structure of the synthesized Schiff bases.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial technique for identifying the formation of the Schiff base. The key diagnostic peak is the C=N (azomethine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[11] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm.[12] The signals for the aromatic protons of the benzaldehyde and amine moieties will also be present.
-
¹³C NMR: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 140-160 ppm.[12]
-
-
Mass Spectrometry (MS): This technique provides information about the molecular weight of the synthesized Schiff base, confirming the expected molecular formula.
| Technique | Key Observational Data |
| FTIR | Appearance of C=N stretch (1600-1650 cm⁻¹); Disappearance of C=O and N-H stretches.[11] |
| ¹H NMR | Singlet for -CH=N- proton (δ 8.0-9.0 ppm).[12] |
| ¹³C NMR | Signal for C=N carbon (δ 140-160 ppm).[12] |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
Table 2: Spectroscopic Data for Characterization of Schiff Bases.
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Figure 2: Workflow for Schiff base synthesis and characterization.
Applications and Future Perspectives
Schiff bases derived from this compound are of significant interest in drug discovery and development. Their potential biological activities, including antimicrobial and anticancer properties, warrant further investigation.[11][15][16] The presence of the dichloro and nitro groups can modulate the lipophilicity and electronic properties of the molecules, which are critical factors for their pharmacokinetic and pharmacodynamic profiles. Researchers are encouraged to explore the synthesis of a diverse library of these Schiff bases and evaluate their biological activities through in vitro and in vivo studies. Furthermore, these compounds can serve as versatile ligands in coordination chemistry for the synthesis of novel metal complexes with potential catalytic and therapeutic applications.[6]
Conclusion
This application note has provided a detailed and practical guide for the synthesis, purification, and characterization of Schiff bases from this compound. By understanding the underlying reaction mechanism and following the outlined protocols, researchers can confidently synthesize and analyze these promising compounds. The versatility and potential biological significance of these Schiff bases make them a compelling area for further research in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Schiff base - Wikipedia [en.wikipedia.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ajol.info [ajol.info]
- 16. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dichloro-2-nitrobenzaldehyde in Materials Science: A Forward-Looking Guide
Abstract
This technical guide provides a comprehensive overview of the potential applications of 4,5-dichloro-2-nitrobenzaldehyde in the field of materials science. While direct, field-proven applications of this specific molecule are not yet widely documented in peer-reviewed literature, its unique trifunctional chemical architecture—comprising a reactive aldehyde, an electron-withdrawing nitro group, and a dichlorinated aromatic ring—presents a compelling case for its use as a versatile building block for novel functional materials. This document serves as a forward-looking resource for researchers, scientists, and professionals in drug development and materials science, offering detailed hypothetical protocols and scientifically grounded insights into its prospective applications. We will explore its potential in the synthesis of Schiff bases as precursors to coordination polymers and advanced polymer systems, and discuss the anticipated influence of its distinct substitution pattern on the properties of resulting materials.
Introduction: The Untapped Potential of a Multifunctional Building Block
This compound is an aromatic compound characterized by the chemical formula C₇H₃Cl₂NO₃[1]. Its molecular structure, featuring an aldehyde group at position 1, a nitro group at position 2, and chlorine atoms at positions 4 and 5 of the benzene ring, endows it with a unique combination of reactivity and electronic properties. The aldehyde group serves as a versatile handle for a variety of chemical transformations, most notably condensation reactions. The strongly electron-withdrawing nitro group, positioned ortho to the aldehyde, significantly influences the reactivity of the aldehyde and the electronic properties of the aromatic ring. Furthermore, the two chlorine atoms provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, and their presence is expected to enhance the thermal stability and influence the solid-state packing of derived materials.
While the broader class of nitrobenzaldehydes has found utility in the synthesis of pharmaceuticals, agrochemicals, and dyes, the specific application of the 4,5-dichloro substituted isomer in materials science remains an area ripe for exploration[2]. This guide will, therefore, focus on the potential applications, drawing analogies from well-established chemistry of related compounds and providing a theoretical and practical framework for future research.
Core Application: Synthesis of Schiff Bases as Precursors for Advanced Materials
The most direct and versatile application of this compound in materials science is its use in the synthesis of Schiff bases (or imines). This condensation reaction between the aldehyde and a primary amine is a robust and high-yielding transformation that opens the door to a vast array of functional materials[3].
Scientific Rationale
The formation of the azomethine (-CH=N-) linkage in a Schiff base introduces a site for coordination with metal ions and a point of conjugation that can be extended to create larger π-systems. The specific substituents on this compound are anticipated to impart the following properties to the resulting Schiff bases and their derivatives:
-
Enhanced Metal Coordination: The presence of the nitro and chloro substituents can influence the electronic properties of the imine nitrogen, potentially modulating the strength and geometry of coordination with metal centers.
-
Tailorable Electronic Properties: The strong electron-withdrawing nature of the nitro and chloro groups can be leveraged to create materials with interesting photophysical and electronic properties, such as those desirable in organic electronics[2].
-
Increased Thermal Stability: The chlorinated aromatic ring is expected to contribute to higher thermal stability in the resulting materials.
-
Supramolecular Assembly: The planar structure and potential for halogen bonding and π-π stacking interactions can be exploited to control the self-assembly of these molecules in the solid state.
Experimental Protocol: Synthesis of a Bidentate Schiff Base Ligand
This protocol details the synthesis of a representative bidentate Schiff base ligand from this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.20 g (10 mmol) of this compound in 40 mL of anhydrous ethanol with stirring.
-
In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of anhydrous ethanol.
-
Add the aniline solution to the stirred solution of this compound at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base should form.
-
If precipitation is incomplete, the solution can be placed in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven at 50 °C overnight.
Expected Outcome:
The product, N-(4,5-dichloro-2-nitrobenzylidene)aniline, is expected to be a colored crystalline solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Diagram of the Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of a Schiff base from this compound.
Prospective Application Area 1: Coordination Polymers and Metal-Organic Frameworks (MOFs)
Schiff bases are excellent ligands for the construction of coordination polymers and MOFs due to their ability to chelate metal ions[4]. The synthesized Schiff base from this compound, with its nitrogen donor atom and potential for further functionalization, could serve as a valuable linker in this context.
Scientific Rationale
The development of MOFs for applications in gas storage, separation, and catalysis is a burgeoning field of materials science[5][6]. The use of a Schiff base derived from this compound as an organic linker could lead to MOFs with:
-
High Chemical and Thermal Stability: The robust aromatic backbone and the presence of chlorine atoms are expected to enhance the overall stability of the framework.
-
Tunable Porosity: By employing diamine linkers of varying lengths and geometries in the Schiff base synthesis, the pore size and topology of the resulting MOF can be systematically tuned.
-
Active Sites for Catalysis: The nitro group and the chlorinated ring could potentially serve as active sites for catalytic reactions or as handles for post-synthetic modification to introduce catalytic functionality.
Hypothetical Protocol: Synthesis of a 1D Coordination Polymer
This protocol outlines a hypothetical synthesis of a simple one-dimensional coordination polymer using the previously synthesized Schiff base and zinc acetate.
Materials:
-
N-(4,5-dichloro-2-nitrobenzylidene)aniline (Schiff base ligand)
-
Zinc Acetate Dihydrate [Zn(OAc)₂·2H₂O]
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Screw-capped vials
Procedure:
-
In a 20 mL screw-capped vial, dissolve 29.5 mg (0.1 mmol) of the Schiff base ligand in 5 mL of DMF.
-
In a separate vial, dissolve 22.0 mg (0.1 mmol) of zinc acetate dihydrate in 5 mL of ethanol.
-
Combine the two solutions in a single vial, cap it tightly, and sonicate for 10 minutes to ensure homogeneity.
-
Place the vial in an oven at 85 °C for 72 hours.
-
After the reaction period, allow the vial to cool slowly to room temperature.
-
Crystals of the coordination polymer, if formed, should be isolated by decanting the mother liquor.
-
Wash the crystals with fresh DMF (2 x 3 mL) and then with ethanol (2 x 3 mL).
-
Dry the product under vacuum.
Expected Outcome:
The formation of a crystalline solid would indicate the successful synthesis of a coordination polymer. The structure would need to be confirmed by single-crystal X-ray diffraction. The material's porosity and thermal stability could be assessed by gas sorption analysis and thermogravimetric analysis (TGA), respectively.
Diagram of the Hypothetical Coordination Polymer Synthesis
Caption: Hypothetical workflow for the synthesis of a coordination polymer.
Prospective Application Area 2: Advanced Polymers for Organic Electronics
The aldehyde functionality of this compound allows for its incorporation into polymer backbones through polycondensation reactions. The resulting polymers, bearing the dichloronitrophenyl moiety as a side group or within the main chain, could exhibit interesting properties for applications in organic electronics.
Scientific Rationale
The design of novel conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is a key area of materials science[7][8]. Incorporating this compound into a polymer structure could lead to:
-
Electron-Deficient Polymers: The strong electron-withdrawing nature of the substituent groups would create electron-deficient polymer chains, which are of interest for n-type semiconductor applications.
-
Tunable Band Gaps: By copolymerizing with various electron-donating monomers, the electronic band gap of the resulting polymers could be tuned to absorb different wavelengths of light, a crucial aspect for OPV applications.
-
Enhanced Interchain Interactions: The potential for halogen bonding and π-π stacking could promote ordered packing in the solid state, which is beneficial for charge transport in OFETs.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO₃ | PubChem[1] |
| Molecular Weight | 220.01 g/mol | PubChem[1] |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in common organic solvents | - |
| Reactivity | Aldehyde group susceptible to nucleophilic attack and condensation. Aromatic ring is electron-deficient. | General Organic Chemistry Principles |
Conclusion and Future Outlook
This compound represents a largely unexplored yet highly promising building block for the synthesis of advanced functional materials. Its unique combination of a reactive aldehyde, an electron-deficient aromatic system, and sites for further functionalization provides a rich platform for chemical design. The hypothetical protocols and application areas outlined in this guide are intended to serve as a foundation for future research. The synthesis and characterization of Schiff bases derived from this molecule, and their subsequent use in the construction of coordination polymers and conjugated polymers, are particularly promising avenues for investigation. It is our hope that this guide will stimulate new research efforts that will unlock the full potential of this compound in the exciting and rapidly evolving field of materials science.
References
- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. jetir.org [jetir.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chglib.icp.ac.ru [chglib.icp.ac.ru]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4,5-Dichloro-2-Nitrobenzaldehyde Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-2-nitrobenzaldehyde (CAS: 56990-04-6)[1]. Recognizing the challenges associated with achieving high yield and purity for this substituted nitrobenzaldehyde, we have developed this technical support center. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Section 1: Synthetic Strategies & Mechanistic Considerations
The successful synthesis of this compound hinges on selecting an appropriate synthetic route that minimizes side-product formation and simplifies purification. Two primary pathways are generally considered, each with distinct advantages and challenges.
-
Route A: Oxidation of 4,5-Dichloro-2-nitrotoluene: This is often the more direct and preferred route. It starts from a readily available precursor and involves the selective oxidation of the methyl group. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid. Various oxidizing agents can be employed, with chromium-based reagents in an acetic anhydride medium being a classic, albeit environmentally taxing, method[2][3][4].
-
Route B: Nitration of 3,4-Dichlorobenzaldehyde: This electrophilic aromatic substitution route introduces the nitro group onto the dichlorinated ring. The main difficulty is controlling regioselectivity. The aldehyde group is a meta-director, while the chloro groups are ortho, para-directors. This leads to a complex directing effect that can result in the formation of multiple isomers, significantly complicating purification and reducing the yield of the desired 2-nitro product[5][6].
References
Technical Support Center: Purification of Crude 4,5-Dichloro-2-nitrobenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of crude 4,5-Dichloro-2-nitrobenzaldehyde. It addresses common challenges and offers practical, field-proven solutions to enhance purity and yield.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. A common synthetic route to this compound involves the nitration of 2,3-dichlorobenzaldehyde. A significant challenge in this synthesis is the formation of positional isomers, which are often the primary impurities in the crude product. This guide provides a comprehensive resource for troubleshooting the purification of this important compound.
Core Purification Principles
The successful purification of this compound hinges on exploiting the subtle differences in physical and chemical properties between the desired product and its impurities. The primary methods employed are recrystallization and column chromatography. The choice of method depends on the impurity profile, the desired scale of purification, and the required final purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: Low Yield After Recrystallization
Symptoms:
-
Significantly less crystalline product is recovered than expected.
-
The filtrate (mother liquor) still contains a substantial amount of the desired product.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Excessive Solvent | The solubility of the compound, even in a "poor" solvent at low temperatures, is not zero. Using too much solvent will keep a significant portion of the product dissolved in the mother liquor, thus reducing the recovered yield.[1][2] | 1. Reduce Solvent Volume: If the mother liquor has not been discarded, concentrate it by carefully evaporating a portion of the solvent and attempt a second crystallization.[1] 2. Optimize Solvent Choice: Perform small-scale solubility tests to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3] |
| Premature Crystallization | If crystallization occurs too rapidly from a hot, saturated solution, impurities can become trapped within the crystal lattice, and smaller, less pure crystals may form.[4] | 1. Ensure Complete Dissolution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals. |
| Inappropriate Solvent System | A single solvent may not provide the optimal solubility differential. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can offer finer control over the crystallization process. | 1. Implement a Solvent Pair: Dissolve the crude product in a minimal amount of a "good" hot solvent. Then, add a "poor" hot solvent dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water and hexane/ethyl acetate.[3] |
Issue 2: Persistent Impurities After Recrystallization
Symptoms:
-
The melting point of the purified product is broad or lower than the literature value.
-
Analytical techniques (e.g., NMR, HPLC) show the presence of contaminants, likely positional isomers.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Co-crystallization of Isomers | Positional isomers often have very similar physical properties, including solubility, making their separation by a single recrystallization challenging. | 1. Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity. 2. Alternative Solvent Systems: Experiment with different solvent systems, as the relative solubilities of the isomers may vary.[3] |
| "Oiling Out" | The compound separates from the solution as a liquid (oil) rather than a solid, which can trap impurities. This can occur if the melting point of the solid is lower than the boiling point of the solvent or if the solution is supersaturated.[5] | 1. Lower the Crystallization Temperature: If possible, use a lower boiling point solvent. 2. Add More Solvent: Re-dissolve the oil in a small amount of additional hot solvent and allow it to cool more slowly. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[5] |
Issue 3: Poor Separation During Column Chromatography
Symptoms:
-
Fractions collected from the column contain a mixture of the desired product and impurities.
-
The spots on a TLC plate for different fractions show significant overlap.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent is critical for effective separation. If the eluent is too polar, all components will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.[4] | 1. Optimize with TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the desired compound an Rf value of approximately 0.25-0.35.[6] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities, followed by the desired product, and finally more polar impurities. |
| Improper Column Packing | Channels or cracks in the stationary phase (e.g., silica gel) will lead to an uneven flow of the mobile phase, causing poor separation. | 1. Pack a Homogeneous Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase. 2. Use the "Slurry Method": Prepare a slurry of the silica gel in the initial eluent and pour it into the column. This often results in a more evenly packed column. |
| Column Overloading | Applying too much crude product to the column will result in broad bands that overlap, making separation impossible. | 1. Adhere to Loading Ratios: As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1 for good separation. This may need to be increased for difficult separations. 2. Concentrated Sample Application: Dissolve the crude product in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.
-
Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Cover the plug with a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualization of the Purification Workflow
Caption: Decision workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The most common impurities are positional isomers formed during the nitration of the dichlorobenzaldehyde precursor. For instance, nitration of 3,4-dichlorobenzaldehyde could potentially yield 2-nitro, 5-nitro, and 6-nitro isomers in addition to the desired product. Over-oxidation of the aldehyde group to a carboxylic acid (4,5-dichloro-2-nitrobenzoic acid) is also a possibility, though typically a minor byproduct if the reaction is well-controlled.
Q2: What safety precautions should be taken when handling this compound?
A2: this compound is a chemical that should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: Can I use a single purification method to achieve >99% purity?
A3: It is possible, but it depends on the initial purity of the crude product. For a crude mixture with a high percentage of the desired product and minimal isomeric impurities, a carefully executed recrystallization may be sufficient. However, for more complex mixtures, a combination of techniques, such as an initial recrystallization followed by column chromatography, may be necessary to achieve high purity.
Q4: My compound is not crystallizing from solution. What should I do?
A4: If crystals do not form, the solution may be supersaturated or too dilute. Try scratching the inner surface of the flask with a glass stirring rod to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization. If the solution is too dilute, you can carefully evaporate some of the solvent to increase the concentration and then attempt to cool the solution again.[5]
Q5: How do I choose the right stationary phase for column chromatography?
A5: For the separation of moderately polar compounds like this compound and its isomers, silica gel is the most common and effective stationary phase. Alumina can also be used, but its reactivity can sometimes lead to the degradation of sensitive compounds. For most applications involving this compound, silica gel is the recommended choice.
References
Technical Support Center: Navigating By-Products in 4,5-Dichloro-2-nitrobenzaldehyde Chemistry
Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development working with 4,5-dichloro-2-nitrobenzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to by-product formation in both the synthesis and subsequent reactions of this versatile intermediate. Our focus is on providing practical, mechanistically grounded solutions to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Q1: What is the primary synthetic route to this compound, and what are the most common by-products?
A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 3,4-dichlorobenzaldehyde. The aldehyde group is a meta-director, while the chloro groups are ortho-, para-directing. The regiochemical outcome is a result of the interplay of these directing effects. The primary by-products encountered during this synthesis are:
-
Isomeric By-products: The major isomeric by-product is typically 2,3-dichloro-6-nitrobenzaldehyde . The directing influence of the chloro groups can lead to nitration at the position ortho to the C-3 chloro group. The relative amounts of the desired 4,5-dichloro-2-nitro isomer and the 2,3-dichloro-6-nitro isomer are highly dependent on reaction conditions.
-
Oxidation By-product: Over-oxidation of the aldehyde functionality can occur, especially under harsh nitrating conditions, leading to the formation of 4,5-dichloro-2-nitrobenzoic acid .
-
Over-nitration By-products: Although less common under controlled conditions, dinitration of the aromatic ring can lead to dinitro-dichlorobenzaldehyde derivatives.
Q2: How can I minimize the formation of the 2,3-dichloro-6-nitrobenzaldehyde isomer during nitration?
A2: Controlling the regioselectivity of the nitration is key to minimizing the formation of the undesired 2,3-dichloro-6-nitrobenzaldehyde isomer. Here are some critical parameters to optimize:
-
Temperature Control: Maintaining a low reaction temperature, typically between 0 and 10°C, is crucial. Exothermic nitration reactions can lead to reduced selectivity at higher temperatures.
-
Nitrating Agent Composition: The choice and concentration of the nitrating agent can influence the isomer ratio. A well-controlled addition of a mixed acid solution (concentrated nitric and sulfuric acids) is standard. The ratio of these acids can be fine-tuned to optimize for the desired isomer.
-
Slow Addition of Reagents: A slow, dropwise addition of the nitrating agent to the solution of 3,4-dichlorobenzaldehyde helps to maintain a low localized concentration of the electrophile and better control the reaction exotherm.
Q3: What are the best methods for purifying crude this compound?
A3: The purification strategy largely depends on the major impurities present.
-
For Isomeric Impurities:
-
Recrystallization: This is a common and effective method. The choice of solvent is critical. A solvent system where the desired 4,5-dichloro-2-nitro isomer has lower solubility than the 2,3-dichloro-6-nitro isomer at lower temperatures is ideal. Common solvent systems for related compounds include dilute ethanol or mixtures of a good solvent (like acetone or methanol) with an anti-solvent (like water or petroleum ether)[1][2].
-
Suspension/Slurry Method: This technique can be highly effective for isomer separation. The crude mixture is suspended in a solvent where the desired isomer is poorly soluble, while the undesired isomer has higher solubility. Agitation allows the more soluble isomer to dissolve, and the purified product can be isolated by filtration[1][2].
-
-
For the Carboxylic Acid Impurity:
-
Aqueous Base Wash: Washing the crude product (dissolved in an organic solvent) with a mild aqueous base solution, such as sodium bicarbonate, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be separated in the aqueous layer.
-
Reactions of this compound
Q4: I am performing a Wittig reaction with this compound and observing low yields and side products. What are the likely by-products and how can I avoid them?
A4: The Wittig reaction, which converts aldehydes or ketones to alkenes using a phosphonium ylide, can have several common pitfalls[3][4].
-
Common By-products:
-
Triphenylphosphine oxide: This is an inherent by-product of the Wittig reaction. Its removal can sometimes be challenging.
-
Products from Ylide Decomposition: The phosphonium ylide can be unstable, especially if not handled under inert and anhydrous conditions, leading to various decomposition products.
-
Side reactions of the nitro group: The strongly electron-withdrawing nitro group can potentially influence the reactivity of the aldehyde and the stability of intermediates.
-
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent ylide quenching by moisture.
-
Freshly Prepared Ylide: Use a freshly prepared phosphonium ylide for optimal reactivity.
-
Base Selection: The choice of base for generating the ylide is critical. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically used. The presence of lithium salts can sometimes affect the stereochemical outcome[3].
-
Purification: Triphenylphosphine oxide can often be removed by chromatography or by precipitation from a non-polar solvent.
-
Q5: During the reduction of the nitro group in this compound, I am seeing a mixture of products. What are the potential side reactions?
A5: The reduction of an aromatic nitro group can lead to several intermediates and by-products if not carried out to completion or under optimized conditions.
-
Potential By-products:
-
Incomplete Reduction Products: Depending on the reducing agent and reaction conditions, you may isolate intermediates such as the corresponding nitroso or hydroxylamine derivatives.
-
Condensation Products: Under certain conditions, particularly with catalytic hydrogenation, condensation of the intermediate hydroxylamine and nitroso species can lead to the formation of azoxy and azo compounds.
-
-
Troubleshooting:
-
Choice of Reducing Agent: For a clean reduction to the amine (4,5-dichloro-2-aminobenzaldehyde), common and effective methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents like tin(II) chloride in hydrochloric acid.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.
-
Stoichiometry of Reducing Agent: Ensure a sufficient stoichiometric amount of the reducing agent is used to drive the reaction to completion.
-
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure the 3,4-dichlorobenzaldehyde is fully consumed before quenching the reaction. Consider extending the reaction time if necessary. |
| Suboptimal Reaction Temperature | Maintain a consistent low temperature (0-10°C) during the addition of the nitrating agent to prevent side reactions and decomposition. Use a reliable cooling bath (ice-salt or cryocooler). |
| High Formation of Isomers | While difficult to eliminate completely, careful control of the nitrating agent addition rate and maintaining a low temperature can improve the isomer ratio in favor of the desired product. |
| Loss of Product During Workup | The desired product can be lost during extraction, washing, and crystallization. Optimize the purification protocol. A suspension/slurry method with a carefully chosen solvent system can be highly effective for recovery. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Co-crystallization of Isomers | If recrystallization is not providing the desired purity, switch to a suspension/slurry method. The choice of solvent is critical; methanol/water or acetone/water mixtures have proven effective for similar compounds[1][2]. |
| Residual Carboxylic Acid | If an acidic impurity is detected (e.g., by a broad peak in the 1H NMR), incorporate an aqueous sodium bicarbonate wash into your workup procedure before crystallization. |
| Trapped Solvent | Ensure the purified product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable) to remove any residual solvent. |
Visualizing Reaction Pathways and By-Products
Synthesis of this compound and Key By-products
Caption: Synthetic pathway to this compound and its major by-products.
Troubleshooting Logic for By-product Formation
Caption: Troubleshooting flowchart for purity issues in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,4-dichlorobenzaldehyde. Dissolve it in a suitable solvent like dichloromethane or use concentrated sulfuric acid as the solvent. Cool the mixture to 0-5°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the cooled solution of 3,4-dichlorobenzaldehyde, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Protocol 2: Purification by Suspension/Slurry Method
-
Suspension: Place the crude, dried product in a flask. Add a suitable solvent system (e.g., a 1:1 v/v mixture of methanol and water). The amount of solvent should be sufficient to form a stirrable slurry.
-
Stirring: Stir the suspension at a controlled temperature (e.g., room temperature or cooled to 0-10°C) for 30-60 minutes.
-
Filtration: Isolate the solid product by vacuum filtration. The solid will be enriched in the less soluble this compound.
-
Washing: Wash the filtered solid with a small amount of the cold solvent mixture to remove residual dissolved impurities.
-
Drying: Dry the purified product under vacuum.
References
Navigating the Synthesis of 4,5-Dichloro-2-nitrobenzaldehyde: A Technical Support Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-dichloro-2-nitrobenzaldehyde. As a critical intermediate in various synthetic pathways, its efficient and regioselective preparation is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and mechanistic principles to address common challenges encountered in the laboratory.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues that can arise during the synthesis of this compound, primarily focusing on the nitration of 3,4-dichlorobenzaldehyde and alternative formylation routes.
Issue 1: Low Yield of this compound in Nitration Reactions
Question: My nitration of 3,4-dichlorobenzaldehyde is resulting in a low yield of the desired this compound. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in this nitration are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Corrective Actions:
-
Incomplete Reaction: The nitration may not have gone to completion.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material before quenching the reaction.
-
-
Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.[1]
-
Troubleshooting Step: Maintain a consistently low temperature, typically between 0°C and 10°C, during the addition of the nitrating agent. This helps to minimize side reactions and prevent decomposition of the product.[1] A sudden increase in temperature can lead to the formation of undesired byproducts.
-
-
Loss of Product During Workup: Significant product loss can occur during the extraction and purification steps.
-
Troubleshooting Step: Ensure efficient extraction from the aqueous layer by using an appropriate solvent like dichloromethane or ethyl acetate. Minimize mechanical losses by reducing the number of transfers and using suitable glassware. Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate to maximize crystal recovery.
-
-
Inadequate Mixing: Poor mixing can lead to localized high concentrations of the nitrating agent, promoting side reactions.
-
Troubleshooting Step: Employ vigorous and efficient stirring throughout the reaction, especially during the addition of the nitrating agent.
-
Issue 2: Poor Regioselectivity - Formation of the 2,3-Dichloro-5-nitrobenzaldehyde Isomer
Question: I am observing a significant amount of the undesired 2,3-dichloro-5-nitrobenzaldehyde isomer in my product mixture. How can I improve the regioselectivity of the nitration?
Answer: The formation of isomeric byproducts is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring play a crucial role. In 3,4-dichlorobenzaldehyde, both the aldehyde and the chlorine atoms are deactivating groups, but the aldehyde is a meta-director while the halogens are ortho, para-directors. The nitration is directed to the position ortho to the aldehyde group and para to the 4-chloro substituent. However, the formation of the other isomer is often competitive.
Strategies to Enhance Regioselectivity:
-
Temperature Control: As mentioned previously, lower reaction temperatures generally favor the formation of the desired this compound isomer.[1]
-
Choice of Nitrating Agent: The composition of the nitrating mixture can influence the isomer ratio.
-
Recommendation: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[2] Varying the ratio of these acids can sometimes fine-tune the selectivity. Experiment with using fuming nitric acid in sulfuric acid for a more potent nitrating system, but with careful temperature control.
-
-
Slow Addition of Reagents: Adding the nitrating agent slowly and dropwise to the solution of 3,4-dichlorobenzaldehyde helps to maintain a low localized concentration and better control the reaction exotherm, which can impact selectivity.[1]
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main retrosynthetic approaches to consider:
-
Nitration of a Dichlorobenzaldehyde Precursor: This is the most direct route, starting from 3,4-dichlorobenzaldehyde. The primary challenge here is controlling the regioselectivity of the nitration to favor the desired 2-nitro isomer over other possibilities.
-
Formylation of a Dichloronitrobenzene Precursor: This approach starts with 1,2-dichloro-4-nitrobenzene and introduces the aldehyde group.[3][4] This can, in some cases, offer better regiocontrol as the directing effects of the nitro and chloro groups are well-defined.
Q2: Which formylation methods are suitable for converting 1,2-dichloro-4-nitrobenzene to this compound?
A2: Several classical formylation reactions could be considered, although their effectiveness can be limited by the electron-withdrawing nature of the nitro and chloro substituents.
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings.[5][6][7] However, due to the deactivating nature of the substituents on 1,2-dichloro-4-nitrobenzene, this reaction is generally not effective for this specific transformation.[8]
-
Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and HCl with a catalyst.[9][10][11] It is also typically limited to more activated or simple aromatic systems and is not suitable for highly deactivated substrates like dichloronitrobenzene.[11]
-
Reimer-Tiemann Reaction: This reaction is used for the ortho-formylation of phenols and is not applicable to non-phenolic substrates like 1,2-dichloro-4-nitrobenzene.[12][13][14]
-
Duff Reaction: This reaction uses hexamine to formylate activated aromatic compounds, particularly phenols.[15] It is not a viable method for the formylation of 1,2-dichloro-4-nitrobenzene.
Given the limitations of these classical methods on a deactivated substrate, alternative strategies such as ortho-lithiation followed by quenching with a formylating agent might be explored, though these can be challenging to control and may have safety considerations.
Q3: How can I effectively purify the crude this compound?
A3: The primary impurity is often the isomeric 2,3-dichloro-5-nitrobenzaldehyde.
Purification Strategy:
-
Recrystallization: This is the most common and effective method.
-
Recommended Solvents: A mixture of ethanol and water, or isopropanol can be effective. The crude product is dissolved in the hot solvent, and upon slow cooling, the desired isomer should crystallize out in a purer form.
-
Fractional Crystallization: In cases of significant isomeric contamination, a fractional crystallization approach may be necessary. A patent describes a method for separating 1,2-dichloro-4-nitrobenzene from its 3-nitro isomer by fractional crystallization from a sulfuric acid solution upon the addition of a critical amount of water.[16] A similar principle could potentially be adapted.
-
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for the Nitration of 3,4-Dichlorobenzaldehyde
| Parameter | Condition | Rationale |
| Starting Material | 3,4-Dichlorobenzaldehyde | Commercially available precursor. |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Standard and effective nitrating mixture.[2] |
| Reaction Temperature | 0 - 10°C | Crucial for controlling regioselectivity and minimizing side reactions.[1] |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion, monitor by TLC/GC.[2] |
| Workup | Quenching with ice-water, extraction, washing | Standard procedure to stop the reaction and isolate the crude product. |
| Purification | Recrystallization (e.g., from ethanol/water) | Effective for removing isomeric impurities. |
Workflow for the Synthesis of this compound via Nitration
Caption: Workflow for the nitration of 3,4-dichlorobenzaldehyde.
Mechanistic Insight
The regioselectivity of the nitration of 3,4-dichlorobenzaldehyde is governed by the electronic and steric effects of the substituents. The aldehyde group is a deactivating meta-director, while the chlorine atoms are deactivating but ortho, para-directing. The incoming electrophile (NO₂⁺) will preferentially add to the position that is most activated (or least deactivated) and sterically accessible. Position 2 is ortho to the aldehyde and para to the 4-chloro substituent, making it the most favorable site for electrophilic attack, leading to the desired this compound.
Caption: Simplified mechanism of nitration.
This technical support guide provides a foundational framework for addressing the challenges in the regioselective synthesis of this compound. For further inquiries, please consult the referenced literature.
References
- 1. benchchem.com [benchchem.com]
- 2. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]
- 3. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 4. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,5-Dichloro-2-nitrobenzaldehyde
This guide provides in-depth troubleshooting and practical advice for researchers engaged in the synthesis of 4,5-dichloro-2-nitrobenzaldehyde. As a crucial intermediate in the development of pharmaceuticals and fine chemicals, achieving high yield and purity is paramount. This document addresses common challenges encountered during its synthesis, focusing on the prevalent method of oxidizing 4,5-dichloro-2-nitrotoluene.
Troubleshooting Guides: A Question-and-Answer Approach
This section directly addresses specific experimental issues in a practical, problem-solution format.
Issue 1: Persistently Low Yield of this compound
Question: My reaction to synthesize this compound from 4,5-dichloro-2-nitrotoluene is resulting in a consistently low yield. What are the likely causes and how can I optimize the process?
Answer: Low yield is a frequent challenge that can originate from several stages of the synthesis and work-up. The primary culprits are typically incomplete reaction, over-oxidation, or product loss during purification.
Potential Causes & Optimization Strategies:
-
Incomplete Reaction: The starting material, 4,5-dichloro-2-nitrotoluene, is relatively unreactive due to the electron-withdrawing effects of the two chlorine atoms and the nitro group.
-
Troubleshooting: Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the starting material is consumed slowly, consider extending the reaction time. A modest increase in temperature may also be beneficial, but must be balanced against the risk of over-oxidation.
-
-
Over-Oxidation to Carboxylic Acid: The most common side reaction in the oxidation of nitrotoluenes is the conversion of the desired aldehyde to the corresponding carboxylic acid (4,5-dichloro-2-nitrobenzoic acid).[2][3] This is often exacerbated by harsh reaction conditions.
-
Troubleshooting: Employ milder, more selective oxidizing agents. While strong oxidants like chromium trioxide can be effective, they often require stringent temperature control to avoid over-oxidation.[4] Consider alternative methods that offer better control. Maintain the recommended reaction temperature diligently; even small upward deviations can significantly increase the rate of carboxylic acid formation.[2]
-
-
Product Loss During Work-up: The aldehyde product can be lost during aqueous washes or extractions if its solubility in the aqueous phase is not minimized.
-
Troubleshooting: Ensure the pH of the aqueous layer is appropriate during extraction. Washing the organic layer with a saturated sodium bicarbonate solution can help neutralize any remaining acid, but multiple or vigorous washes can lead to hydrolysis or partitioning of the aldehyde.[2] Using brine (saturated NaCl solution) for the final wash can help reduce the solubility of the organic product in the aqueous phase.
-
Issue 2: Significant Contamination with 4,5-Dichloro-2-nitrobenzoic Acid
Question: My crude product is heavily contaminated with the over-oxidation byproduct, 4,5-dichloro-2-nitrobenzoic acid. How can I minimize its formation and effectively remove it?
Answer: The formation of 4,5-dichloro-2-nitrobenzoic acid is a direct consequence of the aldehyde being further oxidized under the reaction conditions.[5] Minimizing its formation is key, but efficient removal during purification is also essential.
Minimizing Formation:
-
Choice of Oxidant: The choice of oxidizing agent is critical. The oxidation of activated methyl groups can be achieved with various reagents, each with different selectivities.[6] For sensitive substrates, methods using catalytic TEMPO with a stoichiometric oxidant like trichloroisocyanuric acid can provide high selectivity for the aldehyde without significant over-oxidation.
-
Strict Temperature Control: As oxidation is an exothermic process, maintaining a low and stable temperature is crucial. For many oxidations of nitrotoluenes, temperatures between 0 and 10°C are recommended to favor aldehyde formation.[3][4]
-
Reaction Time: Do not extend the reaction time unnecessarily. Once TLC or HPLC analysis shows that the starting material has been consumed and the aldehyde concentration is maximized, the reaction should be quenched promptly.[2]
Removal During Purification:
-
Acid-Base Extraction: The most straightforward method to remove the acidic byproduct is through an acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic 4,5-dichloro-2-nitrobenzoic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer, while the neutral aldehyde remains in the organic phase.
-
Separate the layers and wash the organic phase again with water and then brine to remove residual salts.
-
-
Recrystallization: If the acid is not completely removed by extraction, recrystallization can be effective. Choose a solvent system where the aldehyde has lower solubility than the carboxylic acid, especially at colder temperatures.
Issue 3: Difficulty Purifying the Final Product to >99% Purity
Question: After initial purification, my this compound is still not pure enough for my downstream application. What advanced purification techniques can I employ?
Answer: Achieving high purity often requires a multi-step purification strategy, especially when dealing with structurally similar impurities.
Advanced Purification Strategies:
-
Sodium Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[2][7]
-
Principle: Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct. Most impurities, including the starting material and the carboxylic acid byproduct, do not react and can be washed away.
-
Procedure: Stir the crude product vigorously with a saturated aqueous solution of sodium bisulfite. The solid adduct will precipitate. Filter the solid, wash it with a cold organic solvent (like ethanol or ether) to remove impurities, and then regenerate the pure aldehyde by treating the adduct with an acid (e.g., dilute HCl) or a base (e.g., NaHCO₃ solution).[7]
-
-
Column Chromatography: If bisulfite adduct formation is not feasible or impurities persist, column chromatography on silica gel is a reliable option.
-
Solvent System: A non-polar/polar solvent system like hexane/ethyl acetate is typically effective. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the components. The starting material (less polar) will elute first, followed by the desired aldehyde, and finally the carboxylic acid (more polar), which may require a significantly more polar eluent.
-
-
Optimized Recrystallization: Meticulous selection of a recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Test small batches with various solvents (e.g., ethanol/water, isopropanol, toluene/hexane) to find the optimal system.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the oxidation of the corresponding methyl group on 4,5-dichloro-2-nitrotoluene. This transformation is a cornerstone of aromatic aldehyde synthesis, though it requires careful control to prevent over-oxidation to the carboxylic acid.[8][9]
Q2: What are the primary safety concerns during this synthesis? A2: The synthesis involves several hazards. Many oxidizing agents, such as chromium trioxide, are toxic and carcinogenic.[4] Reactions involving strong acids and oxidizing agents are often highly exothermic and require careful temperature management to prevent runaway reactions.[2] If a bromination step is used to form an intermediate benzyl bromide, be aware that these compounds are often powerful lachrymators (tear-inducing agents) and should be handled exclusively in a well-ventilated fume hood.[10][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q3: How can I confirm the identity and purity of my final product? A3: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The aldehyde proton should appear as a singlet around 10 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (220.01 g/mol ).[12]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
HPLC/GC: These are excellent methods for quantifying purity and detecting trace impurities.
Key Experimental Protocols
Protocol 1: Oxidation of 4,5-Dichloro-2-nitrotoluene
This protocol is a generalized procedure adapted from methods for oxidizing similar nitrotoluenes and requires optimization for specific laboratory conditions.[4]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4,5-dichloro-2-nitrotoluene (1 equiv.) in a mixture of glacial acetic acid and acetic anhydride.
-
Cooling: Cool the mixture to 0-5°C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 1.5 equiv.) dropwise, ensuring the temperature does not exceed 10°C.
-
Oxidant Addition: Add chromium trioxide (approx. 2.5-3 equiv.) in small portions over 1-2 hours. Caution: This addition is highly exothermic. Maintain the temperature strictly below 10°C.[4]
-
Reaction: Stir the mixture at 5-10°C for several hours after the addition is complete. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Work-up: The crude product may precipitate as a solid. If it remains oily, extract the mixture with dichloromethane. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to remove acetic acid and the carboxylic acid byproduct), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Proceed with purification as described in the troubleshooting sections (e.g., recrystallization or bisulfite adduct formation).
Data Presentation
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (0-10°C) | Higher selectivity for aldehyde | Reduces the rate of over-oxidation to carboxylic acid.[3] |
| High (>20°C) | Increased reaction rate, but lower selectivity | Promotes the formation of the undesired carboxylic acid byproduct.[2] | |
| Oxidant | Mild (e.g., TEMPO-based) | High selectivity, cleaner reaction | Selectively oxidizes primary alcohols/activated methyl groups to aldehydes.[6] |
| Strong (e.g., CrO₃, KMnO₄) | High conversion, risk of over-oxidation | Powerful but less selective; requires strict control of conditions.[4] | |
| Reaction Time | Optimal (TLC monitored) | Maximized yield of aldehyde | Stops the reaction before significant over-oxidation occurs.[1] |
| Prolonged | Decreased yield of aldehyde | The desired product is converted into the carboxylic acid byproduct over time.[2] |
Table 1: Influence of Key Reaction Parameters on Synthesis Outcome.
Visualizations
Reaction Pathway and Troubleshooting Logic
Caption: Key reaction pathway and a logical workflow for troubleshooting common issues.
Caption: A typical workflow for the purification of the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4,5-Dichloro-2-nitrobenzoic acid | 2011-09-8 | Benchchem [benchchem.com]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 8. Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Comparative detoxication. 12. The oxidation on p-nitrotoluene and p-nitroethylbenzene in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Section 1: Understanding the Challenge: The Origin of Isomeric Impurities
An ### Technical Support Center: Purification of 4,5-Dichloro-2-Nitrobenzaldehyde
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development who are facing challenges with the purification of this compound. The presence of closely related positional isomers is a common issue stemming from its synthesis, and achieving high isomeric purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address these purification hurdles effectively.
A robust purification strategy begins with understanding the root cause of the impurities. For this compound, the primary challenge lies in separating it from isomers formed during the nitration step of the synthesis.
FAQ 1: What are the most common isomeric impurities in the synthesis of this compound, and how do they form?
Answer: The most prevalent synthetic route involves the nitration of 3,4-dichlorotoluene, followed by the oxidation of the methyl group to an aldehyde. During the electrophilic nitration of 3,4-dichlorotoluene, the directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group.
-
Directing Effects: The methyl group is an activating, ortho, para-director, while the chlorine atoms are deactivating, ortho, para-directors. The interplay of these effects leads to nitration at positions 2 and 6 relative to the methyl group.
-
Formation of Precursors: This results in a mixture of two primary nitrated intermediates:
-
3,4-dichloro-6-nitrotoluene: The precursor to the desired product.
-
3,4-dichloro-2-nitrotoluene: The precursor to the main isomeric impurity.
-
-
Oxidation and Final Products: Subsequent oxidation of this mixture converts the methyl groups to aldehydes, yielding the target molecule along with its most persistent impurity:
-
Desired Product: this compound
-
Key Isomeric Impurity: 2,3-dichloro-6-nitrobenzaldehyde
-
The structural similarity and, consequently, the very close physicochemical properties (e.g., polarity, boiling point, solubility) of these two isomers make their separation particularly challenging.
Section 2: Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification process in a direct question-and-answer format.
Question 1: My initial attempt at purification by standard recrystallization failed to significantly improve the isomeric purity. Why is this, and what should I do?
Answer: Standard recrystallization often fails for closely related isomers because their solubilities in common solvents are very similar. For an effective separation, the solubility of the desired isomer must be significantly lower than that of the impurity in a given solvent system, which is rarely the case here.
The more effective technique is a suspension purification (or slurry wash). This method exploits smaller differences in solubility. The crude isomeric mixture is stirred as a suspension in a carefully selected solvent system at a controlled temperature. The undesired isomer, being slightly more soluble, preferentially dissolves into the solvent, while the desired, less soluble isomer remains predominantly as a solid. This enriches the solid phase with the target compound. This technique is highly effective for analogous compounds like 2-chloro-5-nitrobenzaldehyde and is the recommended first-line approach.[1][2]
Question 2: How do I select the right solvent system and conditions for an effective suspension purification?
Answer: The choice of solvent is the most critical parameter. The ideal system is one where the desired this compound has low solubility, while the 2,3-dichloro-6-nitrobenzaldehyde impurity has comparatively higher solubility. Based on extensive data for similar dichloronitrobenzaldehyde isomers, mixed solvent systems are highly effective.[1][2]
Key Parameters to Optimize:
-
Solvent System: Mixtures of an alcohol (like methanol) or acetone with water are excellent starting points. The water acts as an anti-solvent, reducing the solubility of both isomers, but often to different extents.
-
Temperature Control: Performing the suspension at a reduced temperature (e.g., 0–10°C) is crucial. It decreases the overall solubility of your target compound, minimizing yield loss to the mother liquor, while still allowing the more soluble impurity to be washed away.[1][2]
-
Stirring Time: A duration of 30 to 60 minutes is typically sufficient. This provides enough time for the system to reach a state of pseudo-equilibrium where the impurity has dissolved, without risking significant dissolution of the product.[1]
-
Solid-to-Solvent Ratio: A higher volume of solvent will remove more impurity but may also lead to greater product loss. A typical starting point is 1 part crude solid to 10 parts solvent (w/v).
| Solvent System (v/v) | Temperature (°C) | Purity of 2,5-Isomer Achieved | Yield (%) |
| Methanol / Water (1:1) | Room Temp | >99.3% | 93 |
| Acetone / Water | 0 | >99.9% | 95 |
| Methanol / Petroleum Ether | 5-10 | >99.0% | 83 |
| Data compiled and adapted from patent literature describing the purification of the analogous 2-chloro-5-nitrobenzaldehyde isomeric mixture.[1][2] |
Question 3: My purity is still stalled at ~99% after suspension purification. What advanced methods can I use to achieve >99.5% purity?
Answer: When a single suspension purification is insufficient, two advanced strategies can be employed for final "polishing."
-
Preparative Column Chromatography: While more resource-intensive, flash column chromatography is highly effective.
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice.
-
Mobile Phase: A non-polar/polar solvent system is used. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing) typically provides good separation. The slightly different polarities of the isomers, arising from the unique electronic and steric environment of the functional groups, allow for differential retention on the silica.
-
-
Chemical Derivatization (Acetal Protection): This is a powerful but more involved technique. The aldehyde functional group can be temporarily converted to an acetal (e.g., a dimethyl acetal or a cyclic acetal using ethylene glycol).[1][3]
-
Principle: The physical properties (like crystal lattice energy and solubility) of the acetal derivatives are often significantly different from the parent aldehydes. This difference can be exploited for a much easier separation via crystallization or even distillation.
-
Process: The crude aldehyde mixture is converted to the acetal mixture, the desired acetal isomer is purified, and then the aldehyde is regenerated by hydrolysis under acidic conditions.[3]
-
Section 3: Analytical Methods for Purity Assessment
FAQ 2: What are the best analytical methods to accurately determine the isomeric ratio of my sample?
Answer: Accurate assessment of purity is essential to guide your purification strategy. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like TFA or formic acid) can typically resolve the isomers. The difference in retention times allows for accurate quantification. A patent for separating benzaldehyde and nitrobenzaldehyde isomers suggests a C18 mixed-bonded silica gel with 5-fluorophenyl as a stationary phase for enhanced separation.[4]
-
Gas Chromatography (GC): Due to the volatility of the isomers, GC is also an excellent choice. A capillary column with a moderately polar stationary phase (e.g., DB-5 or equivalent) coupled with a Flame Ionization Detector (FID) will provide high-resolution separation and quantification. Specialized stationary phases have been developed that show high resolving capability for positional isomers.[5][6]
-
Proton NMR (¹H NMR): While not ideal for precise quantification of minor impurities, ¹H NMR can quickly confirm the presence of the undesired isomer. The aromatic protons of each isomer will have a unique chemical shift and coupling pattern, allowing for structural confirmation and a rough estimation of the isomeric ratio.
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Optimized Suspension Method
This protocol is a robust starting point and may require minor optimization based on the initial purity of your crude material.
-
Preparation: Place 10.0 g of the crude this compound mixture into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 100 mL of a pre-mixed 1:1 (v/v) acetone/water solution to the flask.
-
Cooling: Place the flask in an ice-water bath and stir the suspension vigorously. Allow the temperature to equilibrate to 0-5°C over 15 minutes.
-
Stirring: Continue to stir the suspension at 0-5°C for an additional 45 minutes. The solid should be freely suspended and not clumped together.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount (2 x 10 mL) of a cold (0-5°C) 1:1 acetone/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified solid under vacuum at 40-50°C until a constant weight is achieved. The resulting solid should be significantly enriched in the desired this compound.[2]
-
Analysis: Analyze the purity of the dried solid and the filtrate by GC or HPLC to determine the effectiveness of the purification.
References
- 1. benchchem.com [benchchem.com]
- 2. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Technical Support Center: Scaling Up the Synthesis of 4,5-Dichloro-2-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for scaling up this crucial chemical synthesis. Our goal is to equip you with the necessary knowledge to navigate the complexities of this process, ensuring safety, efficiency, and high product purity.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the manufacturing of various pharmaceuticals and fine chemicals. The most common and scalable synthetic route involves the oxidation of 4,5-dichloro-2-nitrotoluene. This process, while seemingly straightforward, presents several challenges when transitioning from laboratory to pilot or industrial scale. This guide will address these challenges head-on, providing practical, field-proven insights.
The primary reaction is as follows:
Common oxidizing agents for similar transformations include chromium trioxide in acetic anhydride, potassium permanganate, or catalytic oxidation methods.[1][2] Each method has its own set of parameters and potential pitfalls that must be carefully managed during scale-up.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the scale-up synthesis of this compound.
Q1: What is the most significant challenge when scaling up the oxidation of 4,5-dichloro-2-nitrotoluene?
A1: The primary challenge is managing the exothermic nature of the oxidation reaction.[3] What is easily controlled in a laboratory flask with an ice bath can become a serious safety hazard at a larger scale. Inadequate heat removal can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, potentially causing equipment failure and the formation of hazardous byproducts.[4] It is crucial to have a robust cooling system and a well-designed reactor with a high surface area-to-volume ratio to effectively dissipate heat.[5]
Q2: How do I choose the right oxidizing agent for a large-scale synthesis?
A2: The choice of oxidizing agent depends on several factors including cost, safety, efficiency, and waste disposal considerations.
-
Chromium-based reagents (e.g., CrO₃) are highly effective but generate toxic heavy metal waste, which is a significant environmental and cost concern at scale.[1][2]
-
Potassium permanganate (KMnO₄) is a strong and relatively inexpensive oxidant, but the reaction can be difficult to control and produces large amounts of manganese dioxide waste.[6]
-
Catalytic air/oxygen oxidation is the most environmentally friendly and often the most cost-effective method for large-scale production. However, developing a robust and efficient catalytic system can be time-consuming and requires significant process optimization.
For industrial-scale synthesis, catalytic oxidation is generally preferred due to its "green" credentials and lower operating costs, despite the initial investment in process development.
Q3: What are the common byproducts in this synthesis, and how can I minimize their formation?
A3: The most common byproduct is the over-oxidation of the aldehyde to the corresponding carboxylic acid (4,5-dichloro-2-nitrobenzoic acid). Other potential byproducts can arise from incomplete reaction or side reactions involving the solvent.
To minimize byproduct formation:
-
Precise Temperature Control: Maintaining the optimal reaction temperature is critical. Lower temperatures generally favor the formation of the aldehyde over the carboxylic acid.[7]
-
Controlled Reagent Addition: The oxidizing agent should be added slowly and controllably to prevent localized "hot spots" that can lead to over-oxidation.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using analytical techniques like HPLC or GC to stop the reaction once the starting material is consumed and before significant amounts of the carboxylic acid are formed.[7][8]
Q4: What are the recommended methods for purifying crude this compound at scale?
A4: At a large scale, purification methods need to be efficient, cost-effective, and scalable.
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble, is ideal.[4]
-
Suspension/Slurry Washing: This technique involves suspending the crude product in a solvent where the desired isomer has low solubility while the impurities are more soluble. This can be a more economical alternative to full recrystallization.[3]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method to remove non-volatile impurities.[9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure the starting material is fully consumed before quenching the reaction.[3] Consider extending the reaction time or slightly increasing the temperature if the reaction appears to have stalled, but be mindful of byproduct formation. |
| Suboptimal Reaction Temperature | Maintain a consistently low and controlled temperature during the addition of the oxidizing agent to prevent side reactions and decomposition.[7] Utilize a reactor with efficient heat exchange capabilities. |
| Loss of Product During Workup | Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during workup to minimize the solubility of the product in the aqueous phase.[7] |
| Degradation of Product | High temperatures or prolonged reaction times can lead to product degradation. Ensure the reaction is stopped and cooled promptly upon completion. |
Issue 2: Poor Product Purity (Presence of Byproducts)
| Possible Cause | Troubleshooting Step |
| Over-oxidation to Carboxylic Acid | Reduce the reaction temperature and ensure slow, controlled addition of the oxidizing agent. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Isomeric Impurities | While less common in this specific synthesis (starting from a single isomer of the toluene), ensure the purity of the starting material. If isomeric impurities are present in the starting material, they will likely carry through to the final product. |
| Residual Starting Material | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. If necessary, adjust the stoichiometry of the oxidizing agent or the reaction time. |
| Inefficient Purification | Optimize the recrystallization solvent system or the conditions for slurry washing. Consider a multi-step purification process if a single step is insufficient.[4] |
Issue 3: Runaway Exothermic Reaction
| Possible Cause | Troubleshooting Step |
| Inadequate Cooling | Ensure the reactor's cooling system is functioning optimally and has the capacity to handle the heat generated by the reaction at the intended scale. |
| Rapid Addition of Reagents | Add the oxidizing agent slowly and in a controlled manner. Use a dosing pump for precise control at a larger scale. |
| Poor Mixing | Ensure vigorous and efficient stirring to maintain a homogeneous mixture and prevent the formation of localized hot spots. |
| Incorrect Reagent Concentration | Use the correct concentration of reagents as specified in the optimized protocol. Higher concentrations can lead to a more vigorous and difficult-to-control reaction. |
Experimental Protocols
Protocol 1: Oxidation of 4,5-Dichloro-2-nitrotoluene with Chromium Trioxide
This protocol is a general representation and requires optimization for scale-up.
Reaction Setup:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge glacial acetic acid and acetic anhydride.
-
Cool the mixture to 5°C using a suitable cooling bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Add 4,5-dichloro-2-nitrotoluene to the cooled mixture.
Oxidation:
-
Prepare a solution or slurry of chromium trioxide in a suitable solvent.
-
Add the chromium trioxide portion-wise to the reaction mixture, ensuring the temperature does not exceed 10°C.[10]
-
Stir the reaction mixture at 5-10°C for several hours, monitoring the progress by TLC or GC.
Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product is the diacetate intermediate, which is then hydrolyzed by refluxing with a mixture of water, alcohol, and sulfuric acid to yield this compound.[10]
Purification:
-
The crude aldehyde can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of toluene and petroleum ether.[4][9]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3996289A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4,5-Dichloro-2-nitrobenzaldehyde: A Spectroscopic Investigation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of novel compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4,5-dichloro-2-nitrobenzaldehyde, a key building block in organic synthesis. Due to the absence of a publicly available experimental spectrum, this guide will present a detailed prediction of its ¹H NMR spectrum, grounded in established principles of substituent effects, and compare it with the experimental spectra of structurally related isomers. This comparative approach will illuminate the nuanced interplay of electronic and steric effects on proton chemical shifts and coupling constants in substituted aromatic systems.
The Structural Significance of this compound
This compound possesses a unique substitution pattern on the benzene ring, featuring three electron-withdrawing groups: two chlorine atoms, a nitro group, and an aldehyde moiety. This arrangement significantly influences the electron distribution within the aromatic ring, making its ¹H NMR spectrum a distinctive fingerprint of its structure. Understanding this spectrum is crucial for verifying its synthesis and for predicting its reactivity in further chemical transformations.
Predicting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit signals for two aromatic protons and one aldehyde proton. The chemical shifts of these protons are influenced by the cumulative effects of the substituents.
Substituent Effects on Aromatic Protons:
The chemical shift of benzene protons is approximately 7.34 ppm. Electron-withdrawing groups, such as the nitro (-NO₂), chloro (-Cl), and aldehyde (-CHO) groups, deshield the aromatic protons, causing their signals to shift downfield to higher ppm values. The magnitude of this shift depends on the position of the proton relative to the substituent (ortho, meta, or para).
To predict the chemical shifts of the two aromatic protons in this compound (H-3 and H-6), we can utilize empirical substituent chemical shift (SCS) additivity rules. These rules provide incremental shift values for each substituent at the ortho, meta, and para positions.
Predicted Chemical Shifts and Splitting Patterns:
Based on the analysis of substituent effects, the following ¹H NMR spectrum is predicted for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Aldehyde-H | ~10.4 | Singlet | N/A |
| Aromatic H-3 | ~7.9 | Singlet | N/A |
| Aromatic H-6 | ~8.2 | Singlet | N/A |
The aldehyde proton is expected to appear as a sharp singlet significantly downfield, a characteristic feature of aldehydes. The two aromatic protons, H-3 and H-6, are also predicted to be singlets. This is because they are not adjacent to any other protons on the ring, and the long-range coupling between them (a meta-coupling) is typically very small and often not resolved. The relative positions of the H-3 and H-6 signals are determined by the combined deshielding effects of the surrounding substituents.
Comparative Analysis with Structurally Related Isomers
To provide experimental context for our prediction, we will now compare the expected spectrum of this compound with the known ¹H NMR spectra of other substituted nitrobenzaldehydes. This comparison will highlight how the positioning of substituents dramatically alters the appearance of the NMR spectrum.
Case Study 1: 2-Nitrobenzaldehyde
The ¹H NMR spectrum of 2-nitrobenzaldehyde provides a foundational comparison. The aldehyde proton in 2-nitrobenzaldehyde appears at approximately 10.42 ppm. The aromatic region is more complex than our target molecule, showing four distinct protons with characteristic splitting patterns.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2-Nitrobenzaldehyde | ~10.42 | ~8.12 (d), 7.96 (d), 7.81 (t), 7.78 (t) |
The presence of four coupled aromatic protons in 2-nitrobenzaldehyde, as opposed to the two predicted singlets for our target molecule, immediately underscores the impact of the two additional chlorine substituents.
Case Study 2: 5-Chloro-2-nitrobenzaldehyde
Introducing a single chlorine atom at the 5-position provides a closer structural analog. The ¹H NMR data for 5-chloro-2-nitrobenzaldehyde shows an aldehyde proton at a similar downfield position and three aromatic protons.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Coupling Constants (Hz) |
| 5-Chloro-2-nitrobenzaldehyde | ~10.41 | 8.11 (d), 7.89 (d), 7.73 (dd) | J = 8.6 Hz, J = 2.4 Hz |
The spectrum of 5-chloro-2-nitrobenzaldehyde exhibits more complex splitting patterns in the aromatic region compared to the predicted spectrum of our target molecule due to the presence of three coupled protons. This comparison illustrates how the substitution of a hydrogen with a chlorine atom simplifies the spectrum by removing a coupling partner.
Case Study 3: 2-Chloro-5-nitrobenzaldehyde
This isomer, with the positions of the chloro and nitro groups swapped relative to our previous example, further demonstrates the sensitivity of ¹H NMR to substituent placement.
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Coupling Constants (Hz) |
| 2-Chloro-5-nitrobenzaldehyde | ~10.50 | 8.74 (d), 8.39 (dd), 7.71 (d) | J = 8.8 Hz, J = 2.8 Hz |
The chemical shifts and coupling constants are distinct from 5-chloro-2-nitrobenzaldehyde, providing a unique spectral fingerprint for this isomer.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers aiming to acquire ¹H NMR spectra of similar compounds, the following protocol provides a standardized methodology.
Workflow for ¹H NMR Sample Preparation and Data Acquisition:
Caption: Standard workflow for ¹H NMR analysis.
Conclusion
A Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4,5-Dichloro-2-nitrobenzaldehyde
Introduction: The Molecule and the Method
This compound is a polysubstituted aromatic compound of significant interest as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure, featuring an aldehyde, a nitro group, and two chlorine atoms on a benzene ring, presents a unique electronic environment. Accurate structural confirmation is paramount for its use in subsequent reactions.
¹³C NMR spectroscopy is an unparalleled, non-destructive technique for determining the carbon framework of an organic molecule. By probing the magnetic properties of the ¹³C isotope, it provides distinct signals for each chemically non-equivalent carbon atom, revealing crucial information about molecular structure, symmetry, and the electronic effects of functional groups.
Structural and Electronic Considerations
The chemical shifts in the ¹³C NMR spectrum of this compound are dictated by the interplay of the electronic effects of its three distinct substituents.
-
Aldehyde Group (-CHO): This group is strongly deactivating and electron-withdrawing due to both induction and resonance. It significantly deshields the attached carbonyl carbon and the ipso-carbon of the ring.
-
Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group strongly deshields the carbon atom to which it is attached (ipso-carbon) and influences the electron density across the entire aromatic system.
-
Chlorine Atoms (-Cl): The halogens exhibit a dual electronic effect. They are inductively electron-withdrawing but can donate electron density through resonance. This combination influences the chemical shifts of the carbons they are bonded to and the adjacent carbons.
Given the lack of symmetry in the substitution pattern, we anticipate a unique signal for each of the seven carbon atoms in the molecule (six aromatic carbons and one carbonyl carbon).
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The protocol described below is a self-validating system designed for acquiring a clear and interpretable ¹³C NMR spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound.
Materials:
-
This compound (C₇H₃Cl₂NO₃, MW: 220.01 g/mol )[1]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
-
5 mm NMR Tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 20-30 mg of this compound and transfer it to a clean, dry 5 mm NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of organic compounds. CDCl₃ is another common alternative, but solubility must be confirmed. The deuterated solvent provides a lock signal for the spectrometer, stabilizing the magnetic field.
-
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR magnet.
-
Tune and match the ¹³C probe to the spectrometer's operating frequency.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Rationale: Shimming corrects for minor inhomogeneities in the magnetic field, which is critical for achieving high resolution and sharp spectral lines.
-
-
-
Acquisition Parameters:
-
Experiment Type: Standard 1D ¹³C experiment with proton broadband decoupling.
-
Rationale: Proton decoupling eliminates C-H coupling, simplifying the spectrum so that each carbon atom appears as a single line (singlet), making interpretation more straightforward.[2]
-
-
Spectral Width: Set to a range of 0-220 ppm.
-
Rationale: This range encompasses the chemical shifts of nearly all common organic functional groups, from alkanes to carbonyls.[3]
-
-
Pulse Angle: A 30-45° pulse angle is recommended.
-
Rationale: A smaller pulse angle allows for a shorter relaxation delay between scans without saturating the signals, especially for quaternary carbons which have longer relaxation times.
-
-
Relaxation Delay (d1): Set to 2 seconds.
-
Rationale: This delay allows the carbon nuclei to return to their equilibrium state before the next pulse. While quaternary carbons can have long relaxation times, a 2-second delay is a good starting point for a qualitative spectrum.
-
-
Number of Scans: Accumulate at least 1024 scans.
-
Rationale: The low natural abundance of the ¹³C isotope (1.1%) necessitates acquiring a large number of scans to achieve an adequate signal-to-noise ratio.[3]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
The workflow for this analytical process can be visualized as follows:
Caption: Workflow for ¹³C NMR analysis.
Spectral Interpretation and Data Analysis
Molecular Structure and Carbon Numbering:
Caption: Structure of this compound.
Predicted ¹³C NMR Chemical Shifts:
The chemical shifts are predicted using a combination of empirical data for substituted benzenes and computational prediction tools.[4][5][6] The aldehyde carbonyl carbon is expected to be the most downfield signal.[7][8] The aromatic carbons will appear in the approximate range of 120-150 ppm.[9] Carbons directly attached to electron-withdrawing groups (C1, C2, C4, C5) will be further downfield than those that are not (C3, C6).
| Carbon Atom | Attached Group(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C7 | =O, -H | ~188 | Aldehyde carbonyl carbon, highly deshielded by electronegative oxygen. |
| C2 | -NO₂, -C1 | ~149 | Ipso-carbon to the strongly electron-withdrawing nitro group. |
| C4 | -Cl, -C3, -C5 | ~140 | Attached to chlorine and deshielded by adjacent substituents. |
| C5 | -Cl, -C4, -C6 | ~136 | Attached to chlorine and deshielded by adjacent substituents. |
| C1 | -CHO, -C2, -C6 | ~133 | Ipso-carbon to the aldehyde group, deshielded. |
| C6 | -H, -C1, -C5 | ~130 | Aromatic CH, influenced by adjacent aldehyde and chlorine. |
| C3 | -H, -C2, -C4 | ~125 | Aromatic CH, influenced by adjacent nitro and chlorine groups. |
Note: These are estimated values. Actual experimental values may vary slightly depending on solvent and concentration.
Comparison with Alternative Analytical Techniques
While ¹³C NMR is powerful, a multi-technique approach provides the most comprehensive structural verification.
| Technique | Information Provided for this compound | Advantages | Limitations |
| ¹³C NMR | Provides a complete map of the carbon skeleton; confirms the presence of 7 unique carbons. | Unambiguous carbon count and environment information. | Low sensitivity, requires more sample and longer acquisition time. |
| ¹H NMR | Shows signals for the two aromatic protons and the aldehyde proton, including their coupling patterns. | High sensitivity, fast acquisition. Provides data on proton connectivity. | Does not directly probe the carbon backbone or quaternary carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight (218.95 Da for the most abundant isotopes)[1] and fragmentation pattern, confirming elemental composition. | Extremely high sensitivity, provides exact mass. | Does not provide direct information on the isomeric structure (i.e., substituent positions). |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups: C=O stretch (~1700 cm⁻¹), N-O stretches (~1530 and 1350 cm⁻¹), and C-Cl stretches. | Fast, simple, and excellent for functional group identification. | Provides little information about the overall molecular skeleton. |
Conclusion
The ¹³C NMR analysis of this compound is a definitive method for its structural confirmation. A properly executed experiment, as detailed in the provided protocol, will yield a spectrum with seven distinct signals, corresponding to the asymmetric carbon framework of the molecule. By understanding the electronic contributions of the aldehyde, nitro, and chloro substituents, each signal can be confidently assigned. When integrated with data from complementary techniques like ¹H NMR and Mass Spectrometry, a complete and unambiguous structural elucidation is achieved, ensuring the identity and purity of this critical synthetic intermediate for researchers and drug development professionals.
References
- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. CASPRE [caspre.ca]
- 5. acdlabs.com [acdlabs.com]
- 6. Visualizer loader [nmrdb.org]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Guide to the Mass Spectrometry of 4,5-Dichloro-2-nitrobenzaldehyde and its Analytical Alternatives
For researchers, scientists, and drug development professionals, the precise and accurate characterization of substituted aromatic aldehydes is a critical task. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides an in-depth technical overview of the mass spectrometric behavior of 4,5-Dichloro-2-nitrobenzaldehyde, a compound of interest in various synthetic pathways. We will explore its predicted fragmentation under electron ionization and compare this mass spectrometry-based approach with alternative analytical techniques, offering field-proven insights to guide your methodological choices.
The Analyte: this compound at a Glance
Before delving into its mass spectrometric analysis, it is essential to understand the key chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 220.01 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 218.94900 Da | --INVALID-LINK--[1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| CAS Number | 56990-04-6 | --INVALID-LINK-- |
Mass Spectrometry of this compound: A Predicted Fragmentation Pathway
Ionization and Molecular Ion
Upon introduction into the mass spectrometer, this compound will be ionized, typically by electron impact, to form the molecular ion (M⁺˙). The molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 219, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is driven by the presence of the aldehyde, nitro, and chloro functional groups. The following pathways are predicted:
-
Loss of a Hydrogen Radical (-H˙): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 218.
-
Loss of the Aldehyde Group (-CHO): Cleavage of the bond between the aromatic ring and the aldehyde group will result in a fragment at m/z 190.
-
Loss of the Nitro Group (-NO₂): The nitro group is a facile leaving group, and its loss will generate a fragment at m/z 173.
-
Loss of a Chlorine Radical (-Cl˙): The loss of a chlorine atom from the molecular ion will produce a fragment at m/z 184.
-
Further Fragmentations: Subsequent losses from the primary fragments are also expected, such as the loss of carbon monoxide (-CO) from the acylium ion.
The predicted fragmentation pathway is visualized in the following diagram:
References
Introduction: The Vibrational Signature of a Complex Aromatic
An In-Depth Technical Guide to the FT-IR Spectrum of 4,5-Dichloro-2-nitrobenzaldehyde: A Comparative Analysis
This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. Its precise structure, featuring an aldehyde, a nitro group, and two chlorine atoms on a benzene ring, gives rise to a unique vibrational profile. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality verification of such molecules. By measuring the absorption of infrared radiation, FT-IR spectroscopy maps the molecule's functional groups and overall "fingerprint," providing a powerful tool for identification and purity assessment.
This guide provides a comprehensive analysis of the FT-IR spectrum of this compound. Rather than merely presenting a spectrum, we will deconstruct its features by comparing it with simpler, structurally related compounds. This comparative approach allows for a more robust assignment of vibrational modes and offers deeper insight into how different functional groups influence the overall spectrum.
Experimental Protocol: Acquiring the Spectrum via ATR-FTIR
For solid samples like this compound, the Attenuated Total Reflectance (ATR) method is a highly efficient and common technique for acquiring an FT-IR spectrum due to its minimal sample preparation requirements.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
This compound (solid powder).
-
Spatula.
-
Cleaning solvent (e.g., isopropanol or ethanol).
-
Lint-free wipes (e.g., Kimwipes).
Step-by-Step Methodology:
-
Instrument Preparation: Power on the FTIR spectrometer and allow it to complete its self-diagnostics and warm-up sequence to ensure stable operation.
-
Background Spectrum Acquisition:
-
Thoroughly clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropanol. Ensure the solvent evaporates completely.
-
Record a background spectrum. This critical step measures the ambient atmosphere (CO₂ and water vapor) and the ATR crystal's absorbance, allowing the instrument's software to subtract these signals from the final sample spectrum.[1]
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Scan the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After the scan, release the pressure clamp and remove the sample.
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prepare for the next sample.
-
Process the acquired spectrum using the spectrometer's software, which includes automatic background subtraction.
-
Caption: A flowchart of the ATR-FTIR analysis process.
Interpreting the Vibrational Landscape: A Comparative Analysis
The FT-IR spectrum of this compound is complex. To accurately assign its characteristic absorption bands, we will compare it with the spectra of benzaldehyde, 2-nitrobenzaldehyde, and 4-chlorobenzaldehyde. This allows us to observe the specific contributions of the nitro, chloro, and aldehyde groups.
Key Functional Group Regions in this compound
-
Aromatic Nitro Group (-NO₂): Aromatic nitro compounds display two very strong and characteristic stretching vibrations.[2][3]
-
Asymmetric N-O Stretch: Expected in the range of 1550-1475 cm⁻¹.[2] This is typically a very intense and easily identifiable peak.
-
Symmetric N-O Stretch: Expected between 1360-1290 cm⁻¹.[2] This band is also strong and, together with the asymmetric stretch, provides a definitive marker for the nitro group.
-
-
Aldehyde Group (-CHO): The aldehyde group is identified by two distinct sets of vibrations.
-
C=O Carbonyl Stretch: For an aromatic aldehyde, conjugation with the benzene ring lowers the frequency of this strong absorption to the 1710-1685 cm⁻¹ region.[4][5]
-
Aldehydic C-H Stretch: This is a hallmark of aldehydes. It typically appears as one or two weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹.[5][6][7] The presence of a peak around 2720 cm⁻¹ is a particularly useful diagnostic tool.[8]
-
-
Aromatic Ring and C-Cl Bonds:
-
Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9]
-
Aromatic C=C Stretch: The benzene ring itself produces several medium-intensity peaks in the 1600-1450 cm⁻¹ region.[9][10]
-
C-Cl Stretch: Aryl chloride stretches give rise to strong absorptions in the fingerprint region, typically below 850 cm⁻¹.[10][11] The exact position can be complex due to interactions with other vibrations.
-
Comparative Spectral Data
The table below contrasts the expected vibrational frequencies for this compound with known data for related molecules. This comparison validates the assignment of each peak.
| Vibrational Mode | This compound (Expected) | 2-Nitrobenzaldehyde[12][13] | 4-Chlorobenzaldehyde[14] | Benzaldehyde[4][5][15] | Characteristic Range (cm⁻¹)[7][8][16] |
| Aromatic C-H Stretch | ~3100 - 3050 | ~3080 | ~3070 | ~3073 | 3100 - 3000 |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2912, ~2800 | ~2850, ~2750 | ~2820, ~2740 | 2850 - 2695 |
| Aldehyde C=O Stretch | ~1700 | ~1698 | ~1705 | ~1703 | 1710 - 1685 (Aromatic) |
| Aromatic C=C Stretch | ~1600, ~1470 | ~1610, ~1578 | ~1590, ~1485 | ~1600, ~1455 | 1600 - 1450 |
| Nitro Asymmetric Stretch | ~1530 | ~1535 | N/A | N/A | 1550 - 1475 |
| Nitro Symmetric Stretch | ~1350 | ~1350 | N/A | N/A | 1360 - 1290 |
| C-Cl Stretch | Below 850 | N/A | Below 850 | N/A | Below 850 |
Analysis of Comparative Insights:
-
Identifying the Aldehyde: The C=O stretch around 1700 cm⁻¹ and the characteristic double-band C-H stretch (2850-2750 cm⁻¹) are present in all four compounds, confirming the aldehyde functionality. The conjugation with the aromatic ring keeps the C=O frequency consistently lower than that of a saturated aldehyde (which appears around 1730 cm⁻¹).[5]
-
Confirming the Nitro Group: The spectra of this compound and 2-Nitrobenzaldehyde are expected to show two very strong absorptions between 1550-1530 cm⁻¹ and 1360-1350 cm⁻¹. These bands are completely absent in Benzaldehyde and 4-Chlorobenzaldehyde, making them unambiguous identifiers for the -NO₂ group.[2][3]
-
Isolating the Chloro- Substituents: The primary influence of the chlorine atoms is observed in the low-frequency fingerprint region (below 850 cm⁻¹), where C-Cl stretching modes appear.[11] Furthermore, the substitution pattern on the aromatic ring influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, providing further structural clues.[8] The specific pattern for 4,5-dichloro substitution (a 1,2,4-trisubstituted ring) would lead to a characteristic set of bands in this region.
Conclusion
The FT-IR spectrum of this compound is a composite of the distinct vibrational signatures of its constituent functional groups. The most definitive features for its identification are the combination of:
-
Strong carbonyl (C=O) absorption around 1700 cm⁻¹ .
-
Weak but characteristic aldehydic C-H stretches between 2850-2750 cm⁻¹ .
-
Two intense bands corresponding to the asymmetric (
1530 cm⁻¹ ) and symmetric (1350 cm⁻¹ ) stretches of the aromatic nitro group. -
Absorptions in the fingerprint region (below 850 cm⁻¹) indicative of C-Cl bonds.
By employing a comparative analysis with simpler, related molecules, each of these key absorptions can be assigned with high confidence. This methodical approach not only validates the structure of the target compound but also reinforces the fundamental principles of infrared spectroscopy, providing researchers with a robust framework for spectral interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 12. Benzaldehyde, 2-nitro- [webbook.nist.gov]
- 13. 2-Nitrobenzaldehyde(552-89-6) IR Spectrum [m.chemicalbook.com]
- 14. 4-Chlorobenzaldehyde(104-88-1) IR Spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Synthetic Routes of 4,5-Dichloro-2-nitrobenzaldehyde
In the landscape of pharmaceutical and fine chemical synthesis, 4,5-Dichloro-2-nitrobenzaldehyde stands as a crucial intermediate. Its unique substitution pattern, featuring vicinal chloro atoms and an ortho-nitro group relative to the aldehyde, makes it a valuable precursor for a variety of complex heterocyclic compounds and active pharmaceutical ingredients. The efficient and regioselective synthesis of this molecule is, therefore, of significant interest to researchers in medicinal and process chemistry.
This guide provides an in-depth comparison of two plausible and robust synthetic strategies for obtaining this compound. While a single, optimized industrial process is not widely published, we can construct reliable routes based on fundamental, well-documented organic transformations. We will explore a direct nitration approach starting from a commercially available dichlorobenzaldehyde and a multi-step route involving the oxidation of a dichloronitrotoluene intermediate. This comparison will delve into the causality behind experimental choices, provide detailed protocols based on analogous reactions, and offer insights to guide researchers in selecting the most suitable pathway for their specific laboratory or developmental needs.
Route 1: Electrophilic Nitration of 3,4-Dichlorobenzaldehyde
This approach is predicated on the direct introduction of a nitro group onto the aromatic ring of 3,4-Dichlorobenzaldehyde, a readily available starting material. The core of this strategy lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction.
Scientific Rationale and Mechanistic Considerations
The nitration of an aromatic ring is a classic electrophilic aromatic substitution, typically employing a mixture of concentrated nitric acid and sulfuric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). The regiochemical outcome of this reaction on a substituted benzene ring is governed by the electronic and steric effects of the substituents already present.
In 3,4-dichlorobenzaldehyde, we have three substituents to consider:
-
Aldehyde group (-CHO): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C5).[1][2]
-
Chlorine atoms (-Cl): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (the arenium ion).[1][3] The two chlorine atoms at C3 and C4 will direct incoming electrophiles to positions C2, C5, and C6.
The final substitution pattern is a result of the interplay of these directing effects. The desired product requires nitration at the C2 position. This position is ortho to both the C3-chloro group and the aldehyde group. The C5 position is ortho to the C4-chloro group and meta to the aldehyde. The C6 position is ortho to the C-Cl group and ortho to the aldehyde. Therefore, a mixture of isomers, including the desired this compound, is expected. The primary challenge of this route is the separation of the desired isomer from other regioisomers, such as 3,4-dichloro-5-nitrobenzaldehyde and 2,3-dichloro-6-nitrobenzaldehyde.
Experimental Protocol (Analogous Procedure)
This protocol is adapted from standard nitration procedures for benzaldehydes.[2][4]
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid (98%) to 0-5 °C in an ice-salt bath.
-
Slowly add 30 mL of fuming nitric acid (>90%) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Dissolve 20 g of 3,4-dichlorobenzaldehyde in 50 mL of concentrated sulfuric acid. Cool this solution to 0-5 °C.
-
Add the pre-cooled nitrating mixture dropwise to the solution of 3,4-dichlorobenzaldehyde over 1-2 hours. Meticulously maintain the reaction temperature between 0 °C and 5 °C.
-
Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid, a mixture of nitro isomers, is collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.
-
The crude product must be purified by fractional crystallization or column chromatography to isolate the this compound isomer.
Workflow Diagram for Route 1
Caption: Workflow for the synthesis of this compound via nitration.
Route 2: Oxidation of 4,5-Dichloro-2-nitrotoluene
This multi-step approach involves the initial synthesis of the corresponding nitrotoluene derivative, followed by the selective oxidation of the methyl group to an aldehyde. This strategy can offer better regioselectivity compared to direct nitration of the benzaldehyde.
Scientific Rationale and Mechanistic Considerations
This synthetic pathway is divided into two main stages:
Stage A: Synthesis of 4,5-Dichloro-2-nitrotoluene
The precursor, 4,5-dichloro-2-nitrotoluene, can be synthesized by the nitration of 3,4-dichlorotoluene. The directing effects of the two chlorine atoms and the methyl group on 3,4-dichlorotoluene will determine the position of nitration. The methyl group is an activating, ortho, para-director, while the chloro groups are deactivating, ortho, para-directors. The nitration is expected to occur primarily at the position most activated and sterically accessible, which is the C2 position, yielding the desired 4,5-dichloro-2-nitrotoluene.
Stage B: Oxidation of the Methyl Group
The selective oxidation of a methyl group to an aldehyde in the presence of other functional groups, particularly an electron-withdrawing nitro group, can be challenging. Harsh oxidizing agents can lead to over-oxidation to the carboxylic acid. Several methods are suitable for this transformation:
-
Chromium Trioxide in Acetic Anhydride: This is a classic method for converting activated methyl groups to aldehydes.[5][6] The reaction proceeds through a benzylidene diacetate intermediate, which is then hydrolyzed to the aldehyde. This method often gives good yields but involves the use of carcinogenic hexavalent chromium.[7]
-
Manganese Dioxide (MnO₂): MnO₂ is a milder, heterogeneous oxidant that is particularly effective for oxidizing benzylic and allylic alcohols.[8][9][10] To use this method, the nitrotoluene would first need to be converted to the corresponding benzyl alcohol.
-
Via a Benzyl Halide Intermediate: This involves a two-step process: radical halogenation of the methyl group to a benzyl halide, followed by oxidation.
-
Sommelet Reaction: The benzyl halide is reacted with hexamethylenetetramine (hexamine), and the resulting salt is hydrolyzed to the aldehyde.[11][12][13][14] This method avoids over-oxidation.
-
Kornblum Oxidation: The benzyl halide is oxidized with dimethyl sulfoxide (DMSO) in the presence of a base.[15][16][17]
-
For this guide, we will detail the chromium trioxide method due to its directness and documented effectiveness for similar substrates.
Experimental Protocol (Analogous Procedure)
Step A: Nitration of 3,4-Dichlorotoluene
This protocol is based on the nitration of similar chlorotoluenes.[18]
-
In a suitable reactor, charge 50 g of 3,4-dichlorotoluene.
-
Prepare a nitrating mixture of 40 mL of concentrated sulfuric acid (98%) and 30 mL of concentrated nitric acid (70%).
-
Cool the 3,4-dichlorotoluene to 10-15 °C.
-
Slowly add the nitrating mixture to the dichlorotoluene over 2-3 hours, maintaining the temperature between 10-20 °C.
-
After the addition, stir the mixture for an additional 4-5 hours at room temperature.
-
Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and then water again.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude 4,5-dichloro-2-nitrotoluene may be purified by vacuum distillation or recrystallization.
Step B: Oxidation of 4,5-Dichloro-2-nitrotoluene
This protocol is adapted from the oxidation of nitrotoluenes using chromium trioxide.[7][19]
-
Intermediate Formation: In a three-necked flask, dissolve 20.6 g of 4,5-dichloro-2-nitrotoluene in 150 mL of acetic anhydride and 100 mL of glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath and slowly add 25 mL of concentrated sulfuric acid.
-
In small portions, add 30 g of chromium trioxide (CrO₃), ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 5-10 °C for 2-3 hours after the addition is complete.
-
Hydrolysis: Pour the reaction mixture onto 600 g of crushed ice and stir until the diacetate intermediate precipitates.
-
Filter the solid and without extensive drying, transfer it to a flask containing 150 mL of water, 150 mL of ethanol, and 15 mL of concentrated sulfuric acid.
-
Reflux the mixture for 1 hour to hydrolyze the diacetate.
-
Cool the solution in an ice bath to crystallize the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.
Workflow Diagram for Route 2
Caption: A two-stage workflow for the synthesis via oxidation of a nitrotoluene intermediate.
Comparative Analysis
| Feature | Route 1: Nitration of 3,4-Dichlorobenzaldehyde | Route 2: Oxidation of 4,5-Dichloro-2-nitrotoluene |
| Starting Material | 3,4-Dichlorobenzaldehyde | 3,4-Dichlorotoluene |
| Number of Steps | 1 (plus purification) | 2 (Nitration + Oxidation) |
| Key Reagents | HNO₃, H₂SO₄ | HNO₃, H₂SO₄, CrO₃, Acetic Anhydride |
| Regioselectivity | Potentially poor; leads to a mixture of isomers requiring extensive purification. | Generally good for the initial nitration step; the oxidation is specific to the methyl group. |
| Yield | Moderate for the desired isomer after purification. | Potentially higher overall yield of the purified product due to better selectivity. |
| Key Challenges | Isomer separation. | Handling of carcinogenic CrO₃; potential for over-oxidation to carboxylic acid. |
| Safety Concerns | Handling of highly corrosive and oxidizing strong acids. Exothermic reaction requires strict temperature control. | All concerns of Route 1, plus the high toxicity and carcinogenicity of hexavalent chromium. |
Senior Application Scientist's Recommendation
The choice between these two synthetic routes depends heavily on the specific context of the research or production campaign.
Route 1 (Nitration of 3,4-Dichlorobenzaldehyde) is the more direct approach and may be preferable for small-scale laboratory synthesis where rapid access to the compound is desired, and the researcher has access to robust purification techniques like preparative HPLC or efficient fractional crystallization methods. The primary drawback is the likely formation of a complex mixture of isomers, which could make purification laborious and significantly lower the isolated yield of the target molecule.
Route 2 (Oxidation of 4,5-Dichloro-2-nitrotoluene) , while longer, is likely the more robust and scalable option. The initial nitration of 3,4-dichlorotoluene is expected to be more regioselective, simplifying the purification of the intermediate. The subsequent oxidation of the methyl group is a well-established transformation. This route offers better control over the final product's purity and is likely to provide a higher overall yield of the desired this compound. However, the use of chromium trioxide is a significant environmental and safety concern, and alternative, milder oxidation methods (e.g., via a benzyl bromide intermediate using the Sommelet or Kornblum reaction) should be considered for a greener process, albeit at the cost of adding another synthetic step.
For process development and larger-scale synthesis, Route 2 is the recommended starting point for optimization , with a strong suggestion to explore chromium-free oxidation alternatives.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Chromium Trioxide [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 10. Manganese(IV) oxide [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 17. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
comparing the reactivity of 4,5-Dichloro-2-nitrobenzaldehyde with other nitrobenzaldehydes
An In-Depth Guide to the Comparative Reactivity of 4,5-Dichloro-2-nitrobenzaldehyde
Introduction: The Role of Substituted Nitrobenzaldehydes in Modern Synthesis
Nitrobenzaldehydes are foundational building blocks in organic synthesis, prized for the versatile reactivity imparted by their dual functional groups. The electron-withdrawing nature of the nitro group and the electrophilicity of the aldehyde functionality make them key precursors for a vast array of pharmaceuticals, dyes, and complex heterocyclic scaffolds.[1] The specific reactivity of a nitrobenzaldehyde, however, is profoundly influenced by the substitution pattern on the aromatic ring. The position of the nitro group and the presence of other substituents dictate the electronic and steric environment of the reaction centers, leading to significant differences in reaction rates and outcomes.
This guide offers a detailed comparative analysis of this compound, a polysubstituted aromatic aldehyde, against other common nitrobenzaldehydes. We will explore how the interplay of its unique substitution pattern—an ortho-nitro group and two chlorine atoms—governs its reactivity in key synthetic transformations. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the synthetic potential of this versatile reagent.
The Unique Electronic and Steric Profile of this compound
The reactivity of this compound is a direct consequence of the cumulative effects of its substituents. A thorough understanding of these influences is critical for predicting its behavior in chemical reactions.
-
Electronic Effects: The carbonyl carbon of the aldehyde is rendered highly electrophilic due to the potent electron-withdrawing properties of three separate groups.
-
Ortho-Nitro Group: The nitro group at the C2 position exerts a powerful withdrawing effect through both induction (-I) and resonance (-M). This significantly depletes electron density from the aromatic ring and, crucially, from the attached aldehyde group, making it highly susceptible to nucleophilic attack.[2][3]
-
Chlorine Substituents: The chlorine atoms at the C4 and C5 positions further withdraw electron density through their inductive effects (-I). Although they donate weakly through resonance (+M), their inductive effect is dominant, further enhancing the electrophilicity of the carbonyl carbon.
-
-
Steric Effects: The presence of a bulky nitro group at the ortho position introduces significant steric hindrance around the aldehyde.[4] This can impede the approach of large nucleophiles or reagents to the carbonyl center, a factor that must be considered in reaction design. This steric crowding can also force the aldehyde's C=O group to twist out of the plane of the benzene ring, which can affect conjugation.[5]
-
Reactivity towards Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on the ring are potential leaving groups for SNAr reactions. The presence of the strong electron-withdrawing nitro group is essential for activating the ring toward nucleophilic attack.[6] The chlorine at C4 is para to the nitro group, a position that allows for effective delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex.[7] In contrast, the chlorine at C5 is meta to the nitro group, offering no such resonance stabilization.[7] Consequently, this compound is primed for regioselective substitution at the C4 position.
Comparative Reactivity in Key Organic Transformations
To illustrate the distinct reactivity of this compound, we will compare its performance in three fundamental reactions against other common isomers: 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, and 3-nitrobenzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] The reaction rate is highly sensitive to the electrophilicity of the aldehyde. A more electron-deficient carbonyl carbon will react faster.
The enhanced electrophilicity of this compound, resulting from the combined electron-withdrawing power of the nitro and chloro groups, makes it an exceptionally reactive substrate for this transformation. It is expected to outperform isomers where this activation is less pronounced.
-
vs. 2-Nitrobenzaldehyde: The addition of two electron-withdrawing chlorine atoms makes this compound significantly more reactive.
-
vs. 4-Nitrobenzaldehyde: While the para-nitro group in 4-nitrobenzaldehyde provides strong activation through resonance without the steric hindrance of an ortho group, the cumulative inductive pull of the two additional chloro groups in the target molecule is expected to render its carbonyl carbon more electrophilic.[9]
-
vs. 3-Nitrobenzaldehyde: The meta-nitro group withdraws electrons primarily through the weaker inductive effect, making 3-nitrobenzaldehyde considerably less reactive than isomers where resonance withdrawal is possible.[9][10]
Table 1: Comparative Performance in Knoevenagel Condensation with Malononitrile
| Aldehyde | Substituent Effects | Expected Yield (%) | Expected Reaction Time |
| This compound | Strong -M, -I (NO₂); Strong -I (2x Cl) | >95 | < 1 hour |
| 4-Nitrobenzaldehyde | Strong -M, -I (NO₂) | ~95[9] | 2-4 hours[9] |
| 2-Nitrobenzaldehyde | Strong -M, -I (NO₂); Steric Hindrance | ~90 | 2-4 hours |
| 3-Nitrobenzaldehyde | Strong -I only (NO₂) | ~85-90[9] | > 4 hours |
| Benzaldehyde (unsubstituted) | (Reference) | ~85[9] | ~24 hours[9] |
Experimental Protocol: Knoevenagel Condensation of this compound
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in 20 mL of ethanol.
-
Addition of Reagents: Add malononitrile (1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Workup: After completion, cool the mixture to room temperature. The product, 2-((4,5-dichloro-2-nitro)benzylidene)malononitrile, will precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
Caption: General mechanism of the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction transforms an aldehyde or ketone into an alkene using a phosphonium ylide.[11] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The success and rate of the reaction depend on the electrophilicity of the carbonyl and the reactivity of the ylide. When using stabilized ylides (e.g., those bearing an electron-withdrawing group), which are less reactive, the electronic activation of the aldehyde becomes paramount.[12][13]
This compound's highly electrophilic nature makes it an ideal substrate for reactions with stabilized ylides, where less activated aldehydes might fail or require harsh conditions.[14]
Table 2: Comparative Yields in Wittig Reaction with a Stabilized Ylide
| Aldehyde | Expected Product | Expected Yield (%) |
| This compound | (E)-ethyl 3-(4,5-dichloro-2-nitrophenyl)acrylate | >90 |
| 4-Nitrobenzaldehyde | (E)-ethyl 3-(4-nitrophenyl)acrylate | ~85-90 |
| 2-Nitrobenzaldehyde | (E)-ethyl 3-(2-nitrophenyl)acrylate | ~80-85 |
| 3-Nitrobenzaldehyde | (E)-ethyl 3-(3-nitrophenyl)acrylate | ~80 |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (carbethoxymethylene)triphenylphosphorane (1.05 eq) and 40 mL of dry toluene.
-
Addition of Aldehyde: Dissolve this compound (1.0 eq) in 20 mL of dry toluene and add it dropwise to the ylide solution at room temperature.
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the (E)-alkene product.
Caption: Simplified mechanism of the Wittig reaction.
Nucleophilic Aromatic Substitution (SNAr)
As previously discussed, the substitution pattern of this compound strongly activates the C4-chloro substituent for SNAr. This provides a synthetic handle that is absent in isomers like 2-, 3-, or 4-nitrobenzaldehyde.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[15] A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16] The leaving group is then eliminated, restoring aromaticity.
-
Regioselectivity: Attack of a nucleophile (e.g., methoxide) at C4 allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the para-nitro group—a highly stabilizing interaction. Attack at C5 places the negative charge meta to the nitro group, precluding such resonance stabilization. This energetic difference ensures high regioselectivity for substitution at C4.
Experimental Protocol: SNAr with Sodium Methoxide
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in 25 mL of anhydrous methanol.
-
Reagent Addition: Add a solution of sodium methoxide (1.2 eq) in methanol dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, 4-methoxy-5-chloro-2-nitrobenzaldehyde.
-
Purification: Purify by recrystallization or column chromatography as needed.
Caption: Regioselectivity in the SNAr of this compound.
Conclusion and Outlook
This compound exhibits significantly enhanced reactivity compared to simpler nitrobenzaldehyde isomers. The synergistic electron-withdrawing effects of the ortho-nitro group and two chlorine substituents create a highly electrophilic aldehyde, accelerating reactions like the Knoevenagel condensation and the Wittig reaction. Furthermore, the specific arrangement of these groups activates the C4 position for regioselective nucleophilic aromatic substitution, offering an additional layer of synthetic utility. While the ortho-nitro group can introduce steric challenges, the profound electronic activation it provides often outweighs this limitation. For synthetic chemists, this compound is not merely another nitrobenzaldehyde; it is a highly activated, multifunctional building block that enables efficient access to complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive.. [askfilo.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Spectroscopic Characterization of 4,5-Dichloro-2-nitrobenzaldehyde
This guide provides an in-depth analysis of the spectroscopic data for 4,5-Dichloro-2-nitrobenzaldehyde, a key intermediate in various synthetic pathways. By comparing its spectral characteristics with structurally related analogs, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for compound identification, purity assessment, and quality control.
Introduction: The Structural Context of this compound
This compound (C₇H₃Cl₂NO₃, Molar Mass: 220.01 g/mol ) is an aromatic aldehyde featuring a highly electron-deficient ring system.[1] The presence of three electron-withdrawing groups—an aldehyde, a nitro group, and two chlorine atoms—profoundly influences its chemical reactivity and, consequently, its spectroscopic signature. The ortho-nitro group, in particular, can induce significant steric and electronic effects, including potential non-coplanarity with the benzene ring, which can be probed using spectroscopic methods.[2] Understanding these spectral fingerprints is paramount for confirming its structure and differentiating it from isomeric impurities.
Spectroscopic Profile of this compound
The following data summarizes the expected and reported spectroscopic features of this compound.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by vibrations from the carbonyl and nitro groups. Aromatic aldehydes typically show a strong C=O bond absorption between 1685 and 1710 cm⁻¹.[3] The aldehydic C-H stretch provides a highly diagnostic pair of weak to medium bands.[4]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Key Characteristics |
| Aldehyde (C-H) | Stretch | 2820-2880 & 2720-2780 | Two distinct, weak bands characteristic of aldehydes.[3] |
| Aldehyde (C=O) | Stretch | ~1705 | Strong, sharp absorption, lowered by conjugation.[3] |
| Nitro (NO₂) | Asymmetric Stretch | ~1530-1550 | Strong intensity due to the highly polar N-O bonds. |
| Nitro (NO₂) | Symmetric Stretch | ~1345-1360 | Medium to strong intensity. |
| Aromatic (C=C) | Stretch | ~1600, ~1470 | Multiple bands of variable intensity. |
| C-Cl | Stretch | ~750-850 | Position is dependent on ring substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the precise arrangement of atoms. The electron-withdrawing nature of the substituents will shift all protons and carbons downfield.
¹H NMR Spectroscopy (Predicted) Solvent: CDCl₃, Reference: TMS at 0 ppm
The aldehyde proton is expected to be the most deshielded, appearing as a singlet far downfield.[3] The two aromatic protons will also be singlets due to the lack of adjacent protons for coupling.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (s) | Highly deshielded by the carbonyl group and aromatic ring. |
| Aromatic H-3 | 7.9 - 8.2 | Singlet (s) | Flanked by electron-withdrawing aldehyde and nitro groups. |
| Aromatic H-6 | 7.7 - 8.0 | Singlet (s) | Flanked by two chlorine atoms. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is characterized by the aldehydic carbon resonance at a very high chemical shift.[3] Data for this compound has been reported.[1]
| Carbon Assignment | Reported Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | ~188 | Carbonyl carbons are significantly deshielded. |
| Aromatic C-2 (-NO₂) | ~150 | Attached to the strongly withdrawing nitro group. |
| Aromatic C-4 (-Cl) | ~140 | Attached to chlorine and deshielded. |
| Aromatic C-5 (-Cl) | ~138 | Attached to chlorine and deshielded. |
| Aromatic C-1 | ~135 | Quaternary carbon attached to the aldehyde group. |
| Aromatic C-6 | ~130 | Tertiary carbon adjacent to a chlorine atom. |
| Aromatic C-3 | ~125 | Tertiary carbon adjacent to the nitro group. |
Note: Specific assignments for the aromatic carbons are based on computational predictions and analysis of similar structures.
Mass Spectrometry (MS)
Mass spectrometry reveals the molecular weight and provides structural clues through fragmentation patterns. The molecular ion peak (M⁺) is expected to be prominent, showing a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺).[5]
| m/z Value | Proposed Fragment | Significance |
| 220/222/224 | [C₇H₃Cl₂NO₃]⁺ | Molecular ion peak cluster, confirming the molecular formula. |
| 219/221/223 | [M-H]⁺ | Loss of the aldehydic hydrogen, a common fragmentation. |
| 190/192/194 | [M-NO]⁺ | Loss of nitric oxide. |
| 174/176/178 | [M-NO₂]⁺ | Loss of the nitro group. |
| 146/148/150 | [M-NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the aldehyde. |
Comparative Analysis with Structural Analogs
To better understand the influence of the chloro and nitro substituents, we compare the spectroscopic data of this compound with four related compounds.
| Compound | Key IR C=O (cm⁻¹) | ¹H NMR Aldehyde (δ, ppm) | Aromatic Proton Range (δ, ppm) | Molecular Ion (m/z) |
| This compound | ~1705 | 9.9 - 10.5 | 7.7 - 8.2 | 220 |
| 2-Nitrobenzaldehyde[6] | ~1705 | ~10.4 | 7.7 - 8.2 | 151 |
| 5-Chloro-2-nitrobenzaldehyde[7][8] | ~1700 | ~10.41 | 7.7 - 8.1 | 185 |
| 4-Chloro-3-nitrobenzaldehyde[9][10] | ~1710 | ~9.9 | 7.6 - 8.4 | 185 |
| 2-Chloro-5-nitrobenzaldehyde[11][12] | ~1700 | ~10.50 | 7.7 - 8.7 | 185 |
Field-Proven Insights:
-
¹H NMR: The chemical shift of the aldehyde proton is sensitive to the electronic environment. In 2-Chloro-5-nitrobenzaldehyde, the aldehyde proton is significantly deshielded (10.50 ppm) due to the combined withdrawing effects of a para-nitro group and an ortho-chlorine.[11][12] In contrast, the aldehyde proton in 4-Chloro-3-nitrobenzaldehyde is slightly less deshielded, as the nitro group is meta.[9]
-
IR Spectroscopy: The C=O stretching frequency is consistently around 1700-1710 cm⁻¹ for these conjugated aromatic aldehydes, confirming that this vibration is less sensitive to the specific substitution pattern compared to NMR shifts.[3]
-
Mass Spectrometry: The presence and number of chlorine atoms are easily confirmed by the isotopic pattern of the molecular ion peak. A single chlorine atom (as in the analogs) gives an M/M+2 ratio of approximately 3:1, while two chlorine atoms (in the target compound) will produce an M/M+2/M+4 pattern with a ratio of roughly 9:6:1.
Experimental Protocols: A Self-Validating System
The following protocols describe standard methodologies for acquiring high-quality spectroscopic data.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which does not typically interfere with the aromatic or aldehydic regions.
-
Sample Preparation: Accurately weigh 10-15 mg of the benzaldehyde sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H NMR):
-
Acquire a spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
A greater number of scans (e.g., 1024 or more) and a higher sample concentration may be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and avoids the need for KBr pellets, which can absorb atmospheric moisture.[12]
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
-
Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify key absorption bands and compare them to reference values for known functional groups.[4]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for separating the analyte from volatile impurities and providing both a retention time for identification and a mass spectrum for structural confirmation.[13]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer (typically an electron ionization source).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum of the main peak to identify the molecular ion and characteristic fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. fiveable.me [fiveable.me]
- 6. Benzaldehyde, 2-nitro- [webbook.nist.gov]
- 7. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) 1H NMR spectrum [chemicalbook.com]
- 8. 5-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 81123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]
- 11. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety Guide: Personal Protective Equipment for Handling 4,5-Dichloro-2-nitrobenzaldehyde
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4,5-Dichloro-2-nitrobenzaldehyde. The information herein is designed to establish a comprehensive safety framework, covering personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Profile and Immediate Safety Concerns
This compound is a hazardous chemical that demands meticulous handling. According to its Safety Data Sheet (SDS), the primary risks are categorized under the Globally Harmonized System (GHS) as follows:
-
Harmful if swallowed (H302): Ingestion can lead to acute toxicity.
-
Causes skin irritation (H315): Direct contact with the skin will cause irritation.
-
Causes serious eye irritation (H319): Contact with eyes can result in significant, potentially lasting damage.
-
May cause respiratory irritation (H335): Inhalation of the dust can irritate the respiratory system.[1]
-
Harmful to aquatic life with long-lasting effects (H412): Release into the environment must be strictly avoided.[2]
Furthermore, as a combustible solid, its dust may form explosive mixtures in the air, a common risk with finely distributed organic substances.[2] Understanding these hazards is the foundation for selecting and using the correct PPE.
The Core Principle: A Multi-Layered Defense
Effective chemical safety relies on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. While this guide focuses on Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. It must be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls: The single most important engineering control is a certified chemical fume hood . All weighing and handling of this compound solid must be conducted within a fume hood to contain dust and potential vapors.[3][4][5]
-
Administrative Controls: These include proper training, adherence to standard operating procedures (SOPs), and maintaining good housekeeping. Never work alone when handling hazardous chemicals.
PPE serves as the final barrier between you and the chemical, protecting you when engineering and administrative controls may not be sufficient or in the event of a spill or accident.
Mandatory Personal Protective Equipment (PPE) Specification
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE and best practices for handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles (minimum). A face shield worn over goggles is strongly recommended. | Protects against dust and splashes that cause serious eye irritation.[6] A face shield provides a secondary layer of protection, which is crucial when there is a significant risk of splashing or dust generation.[3][7] |
| Hand Protection | Chemical-resistant nitrile gloves. | Protects against skin irritation. Always inspect gloves for tears or punctures before use.[6] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[2] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide.[7][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes made of a non-porous material. | Provides a critical barrier against accidental skin contact.[3] A fully buttoned coat and appropriate attire minimize exposed skin.[9] Avoid synthetic fabrics like polyester, which can melt onto the skin in a fire.[7] |
| Respiratory Protection | All work must be conducted within a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator is mandatory. | Prevents respiratory tract irritation from dust inhalation.[1] The choice of respirator depends on the exposure potential; an N95 filter is suitable for dust, but an air-purifying respirator with organic vapor/acid gas cartridges may be necessary for other scenarios. Use of a respirator requires a formal institutional program, including medical evaluation and fit testing.[7] |
Procedural Guidance: A Safe Handling Workflow
A systematic, step-by-step approach is essential for safety.
Step 1: Preparation and Engineering Controls
-
Ensure the work area is clean and uncluttered.
-
Confirm that the chemical fume hood is operational and its certification is current.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Gather all necessary equipment and reagents before bringing the chemical into the hood.
Step 2: Donning PPE Follow the correct sequence to ensure full protection:
-
Don lab coat and ensure it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on a face shield if the procedure warrants it.
-
Wash and dry hands, then don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust.[4]
-
Use a spatula for transfers and avoid actions that could generate dust clouds.
-
Keep the container of this compound tightly sealed when not in use.
Step 4: Doffing PPE Removing PPE correctly is critical to prevent cross-contamination.
-
Remove gloves using the proper technique (peeling them off without touching the outside).
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.[10]
Spill Management and Decontamination
In the event of a small, contained spill inside a fume hood:
-
Evacuate: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described above, including respiratory protection if necessary.
-
Contain: Carefully sweep up the solid material. Do not use a dry brush, which can generate dust. A dampened paper towel can be used to gently collect the powder.[11]
-
Collect: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[6][11]
-
Decontaminate: Wipe the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
For large spills, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Chemical Waste: Unused or waste this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[12]
-
Contaminated Materials: This includes used gloves, weigh boats, paper towels, and any other disposable items that have come into contact with the chemical. These items must be collected in a separate, labeled hazardous waste bag or container.[6]
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[11] Arrange for pickup by your institution's EHS department or a licensed chemical waste disposal company.[6]
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental work.
Caption: PPE selection workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. uwlax.edu [uwlax.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. csub.edu [csub.edu]
- 10. cdc.gov [cdc.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
